2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
Description
Properties
IUPAC Name |
1-(5-fluoro-3-methyl-1-benzothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSBTNUODPWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594126 | |
| Record name | 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51828-34-3 | |
| Record name | 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Integration of Fluorinated Benzothiophene Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs. Its strategic fluorination represents a powerful tactic for optimizing molecular properties, leading to enhanced therapeutic profiles. This guide provides an in-depth analysis of fluorinated benzothiophene building blocks, detailing their synthesis, the profound impact of fluorine on their physicochemical and pharmacokinetic properties, and their application in contemporary drug discovery. We will explore key synthetic methodologies, analyze structure-activity relationships (SAR), and present case studies across diverse therapeutic areas, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these valuable motifs.
Introduction: The Power of Two—Benzothiophene and Fluorine
The fusion of a benzene ring with a thiophene ring creates the benzothiophene system, a bicyclic heterocycle that has proven to be a cornerstone in pharmaceutical development. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal anchor for binding to biological targets. Drugs like the selective estrogen receptor modulator (SERM) raloxifene , the 5-lipoxygenase inhibitor zileuton , and the antifungal agent sertaconazole highlight the therapeutic versatility of this scaffold.[1][2]
The introduction of fluorine, the most electronegative element, into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties.[3] Fluorine's small size, comparable to a hydrogen atom, allows it to act as a "super-hydrogen," yet its powerful electron-withdrawing nature imparts unique characteristics.[3] Strategic fluorination can:
-
Enhance Metabolic Stability: By replacing a metabolically labile C-H bond with a stronger C-F bond, fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[4]
-
Modulate Lipophilicity (logP): Fluorination generally increases lipophilicity, which can improve membrane permeability and cell penetration.[5] However, the effect is complex and depends on the overall molecular context.
-
Alter Acidity/Basicity (pKa): The strong inductive effect of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state, solubility, and receptor interactions.[5]
-
Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can alter the conformation of a molecule to favor a more bioactive shape.
This guide will delve into the practical application of these principles, focusing specifically on the synthesis and utility of fluorinated benzothiophene building blocks.
Synthetic Strategies for Fluorinated Benzothiophenes
The synthesis of fluorinated benzothiophenes can be approached in two primary ways: by constructing the benzothiophene ring system from fluorinated precursors or by direct fluorination of a pre-formed benzothiophene core. The choice of strategy depends on the desired regiochemistry and the availability of starting materials.
Building the Core: Cyclization Methods
A powerful and regioselective method for constructing the benzothiophene scaffold involves the cyclization of appropriately substituted precursors.
Methodology 1: Palladium-Catalyzed Cyclization of o-(Fluorovinyl)phenyl-substituted Thiophenes
This modern approach provides regioselective access to monofluorinated or difluorinated benzothiophene frameworks.[6] It leverages a palladium(II)-catalyzed Friedel–Crafts-type cyclization on fluorovinyl moieties.
Experimental Protocol: Synthesis of Pinpoint-Fluorinated Naphtho[b]thiophenes [6]
-
Precursor Synthesis: Synthesize the o-(fluorovinyl)phenyl-substituted thiophene precursor via a Suzuki-Miyaura coupling reaction between a suitable thienylboronic acid and a bromo-o-(fluorovinyl)benzene derivative.
-
Cyclization Reaction: To a solution of the precursor (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add the palladium catalyst system (e.g., 20 mol% PdCl₂, 40 mol% AgBF₄) and a Lewis acid co-catalyst (e.g., 1.0 equiv BF₃·OEt₂). For less nucleophilic thiophenes, the addition of CuOTf·0.5C₆H₆ (1.0 equiv) can promote the reaction.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) until completion, monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated benzothiophene derivative.
Methodology 2: The Gewald Aminothiophene Synthesis
The Gewald reaction is a classic and highly versatile one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[7][8] By using a fluorinated ketone or a fluorinated active methylene nitrile as a starting material, this method can be adapted to produce fluorinated aminothiophenes, which can then be further elaborated, for example, by fusing the benzene ring.
Experimental Protocol: Generalized Gewald Synthesis [7]
-
Reaction Setup: In a round-bottom flask, combine the carbonyl compound (e.g., a fluorinated ketone) (1.0 equiv), the active methylene nitrile (e.g., malononitrile) (1.0 equiv), and elemental sulfur (1.1 equiv) in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a basic catalyst, typically a secondary amine like morpholine or piperidine, or an organic base like triethylamine (0.2-0.5 equiv).
-
Reaction Conditions: Heat the mixture, often to reflux (e.g., 50-80 °C), and monitor the reaction progress by TLC. Microwave irradiation has been shown to significantly reduce reaction times.[8]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
}
Workflow of the Gewald Aminothiophene Synthesis.
Impact on Physicochemical Properties: A Quantitative Look
The introduction of fluorine has predictable yet nuanced effects on the key physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Understanding these effects is crucial for rational drug design.
Lipophilicity (logP)
Fluorine is more lipophilic than hydrogen. Replacing H with F typically increases a molecule's logP. This can enhance membrane permeability and oral absorption. However, the effect is not always linear and can be influenced by intramolecular interactions and the overall electronic landscape of the molecule.[9] For example, studies on fluorinated heterocyclic amines have shown that the impact on lipophilicity can be complex, sometimes increasing and sometimes decreasing depending on the fluorine position and ring size.[5][10]
Acidity and Basicity (pKa)
As the most electronegative element, fluorine exerts a powerful negative inductive effect (-I), withdrawing electron density from the surrounding molecular framework. This effect can significantly lower the pKa of nearby basic centers (e.g., amines) or raise the acidity of acidic protons. This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, receptor binding, and ability to cross biological membranes. Recent machine learning models have been developed to better predict the pKa of fluorinated saturated heterocycles, addressing a gap in standard prediction methods.[11]
| Property | General Effect of Fluorination | Rationale & Implication in Drug Design |
| Lipophilicity (logP) | Generally Increases | Strong C-F bond is less polarizable than C-H. Can improve membrane permeability but excessive lipophilicity can lead to poor solubility and non-specific binding. |
| Acidity (pKa of acids) | Decreases (more acidic) | Inductive electron withdrawal stabilizes the conjugate base. Can enhance solubility or binding interactions. |
| Basicity (pKa of amines) | Decreases (less basic) | Inductive electron withdrawal reduces the availability of the lone pair on nitrogen. Can reduce unwanted hERG binding and improve oral absorption by lowering charge at intestinal pH. |
| Metabolic Stability | Increases | C-F bond is significantly stronger (~116 kcal/mol) than a C-H bond (~100 kcal/mol), making it resistant to enzymatic cleavage (e.g., by CYP450s).[4] |
Table 1: Summary of Fluorine's Impact on Key Physicochemical Properties.
Structure-Activity Relationships (SAR) and Case Studies
The true power of fluorinated benzothiophenes is revealed in their application. The position of the fluorine atom on the benzothiophene scaffold can dramatically influence biological activity, providing a fine-tuning tool for medicinal chemists.
}
Iterative process of SAR-driven optimization.
Case Study 1: Fluoroalkylated Raloxifene Analogs (SERMs)
Raloxifene is a benzothiophene-based SERM used to prevent osteoporosis in postmenopausal women.[1] Its binding to the estrogen receptor (ER) is crucial for its activity. Researchers synthesized a series of fluoroalkylated raloxifene derivatives to explore their potential as PET imaging agents and to study the effect of fluorination on ER binding affinity.[12]
A key synthetic step was the Stille reaction to form the C-C bond between the benzothiophene core and the substituted phenyl ring.[12] The results were striking: the fluoroalkylated derivatives exhibited significantly higher binding affinities for the estrogen receptor compared to raloxifene itself.[12]
| Compound | Relative Binding Affinity (RBA%) |
| Estradiol | 100 |
| Raloxifene | 25 |
| Fluoroalkylated Analog 1 | 45 |
| Fluoroalkylated Analog 2 | 60 |
| Fluoroalkylated Analog 3 | 89 |
| Data from Lee et al., Bioorg Med Chem, 2003.[12] |
This study demonstrates that fluorination, in this case on a side chain appended to the core, can substantially enhance target engagement, a critical parameter for therapeutic efficacy.[12]
Case Study 2: Pfizer's Oral BDK Inhibitor (PF-07328948)
In the pursuit of treatments for cardiometabolic diseases, Pfizer developed an oral inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), PF-07328948.[2][13][14] The discovery journey began with a thiophene-based hit that carried a risk of idiosyncratic adverse drug reactions.[2] The team strategically modified the initial hit to a benzothiophene core, which, combined with the discovery of a cryptic binding pocket, allowed for significant potency improvements.[2]
The final clinical candidate, PF-07328948, is a benzothiophene derivative that not only inhibits BDK (IC₅₀ = 15 nM) but also acts as a BDK degrader in cells and in vivo.[15] This dual mechanism enhances the pharmacodynamic effect. The compound demonstrated a favorable pharmacokinetic profile, including 100% oral bioavailability in rats, and has advanced into Phase 1 clinical trials.[13][15] This case highlights how a fluorinated benzothiophene scaffold can be central to developing a clinical candidate with a desirable safety and efficacy profile.
Conclusion and Future Perspectives
Fluorinated benzothiophene building blocks are more than just a niche class of chemical entities; they are a validated and powerful tool in the medicinal chemist's arsenal. The strategic placement of fluorine on the benzothiophene scaffold provides a reliable method for fine-tuning the critical properties that separate a promising hit from a clinical candidate. By blocking metabolic hotspots, modulating pKa and lipophilicity, and enhancing binding interactions, these building blocks enable a rational, data-driven approach to drug design.
As synthetic methodologies become more sophisticated, allowing for even greater precision in the placement of fluorine, the utility of these scaffolds will undoubtedly continue to expand. From oncology to neuroscience and metabolic diseases, fluorinated benzothiophenes are poised to remain a central feature in the architecture of next-generation therapeutics.
References
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2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene SDS safety data sheet
An In-depth Technical Guide to 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene: Synthesis, Safety, and Handling
Introduction
This compound is a substituted benzothiophene derivative. The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of acetyl, fluoro, and methyl groups to this core can significantly modulate its physicochemical properties and biological activity. This guide provides a comprehensive overview of the extrapolated safety and handling protocols, and a plausible synthetic route for this compound, based on established chemical principles and data from related structures.
Hazard Identification and Safety Precautions (Extrapolated)
Based on the hazard information for structurally similar compounds like 2-acetyl-3-methylbenzo[b]thiophene and other halogenated thiophenes, this compound is anticipated to possess the following hazards.[1][2][3]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][4]
Pictograms (Anticipated):
Signal Word (Anticipated): Warning
Precautionary Statements (Recommended):
-
Prevention:
-
Response:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5][6][7]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][8]
-
Physicochemical Properties (Estimated)
The physicochemical properties of this compound can be estimated based on its constituent parts and data from similar molecules.
| Property | Estimated Value/Information | Source of Analogy |
| Molecular Formula | C₁₁H₉FOS | - |
| Molecular Weight | 208.25 g/mol | - |
| Appearance | Likely a solid (crystalline powder) | [9] |
| Solubility | Likely soluble in organic solvents like alcohol, and insoluble in water. | [9] |
| Flash Point | Expected to be a combustible solid. | [6][9] |
Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2][5][6]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[5][6]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5][6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[6]
-
Do not allow to enter drains or waterways.
First-Aid Measures (Recommended)
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as carbon oxides, sulfur oxides, and hydrogen fluoride may be generated by thermal decomposition or combustion.[6][10]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][10]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4][6]
Experimental Protocol: A Plausible Synthesis Route
The synthesis of this compound can be approached through a multi-step process, drawing from established methodologies for the synthesis of substituted benzothiophenes.[11][12][13][14] A potential synthetic workflow is outlined below.
Workflow Diagram
Caption: A plausible three-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of (4-Fluorophenyl)thio)acetone (Intermediate Thioether)
-
To a solution of 4-fluorothiophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature to form the thiolate anion.
-
Slowly add chloroacetone to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up involves filtering the solid, evaporating the solvent, and extracting the product with an organic solvent. The crude product may be purified by column chromatography.
Step 2: Cyclization to 5-Fluoro-3-methylbenzo[b]thiophene
-
The intermediate thioether is treated with a cyclizing agent, commonly polyphosphoric acid (PPA).
-
The mixture is heated to promote the intramolecular electrophilic substitution and subsequent dehydration to form the benzothiophene ring.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto ice water, and the product is extracted with an organic solvent. The crude product is then purified.
Step 3: Friedel-Crafts Acylation
-
The 5-Fluoro-3-methylbenzo[b]thiophene is dissolved in a suitable solvent like dichloromethane (DCM) or carbon disulfide (CS₂).
-
A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), is added.[15]
-
The mixture is cooled in an ice bath.
-
Acetyl chloride or acetic anhydride is added dropwise.[15]
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by carefully adding it to ice water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by recrystallization or column chromatography.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, a comprehensive understanding of its potential hazards and safe handling procedures can be extrapolated from structurally related compounds. Researchers and drug development professionals should treat this compound with the care afforded to other potentially hazardous chemicals, utilizing appropriate personal protective equipment and engineering controls. The proposed synthetic route provides a viable pathway for its preparation, enabling further investigation into its chemical and biological properties.
References
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PrepChem.com. (n.d.). Synthesis of 2-acetylbenzo[b]thiophene. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved from [Link]
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Angene Chemical. (2025, October 19). Safety Data Sheet - 3-METHYLBENZOTHIOPHENE 1,1-DIOXIDE. Retrieved from [Link]
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Georganics. (2012, January 12). SAFETY DATA SHEET - 2-ACETYL-5-METHYLTHIOPHENE. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-3-methyl-benzo[b]thiophene. Retrieved from [Link]
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Determining the Physicochemical Properties of Novel Benzothiophene Derivatives: A Technical Guide to the Melting Point Analysis of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Accurate Determination of the Melting Point of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene, a Novel Compound of Interest.
[City, State] – In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a detailed framework for determining the melting point of this compound, a compound for which no public experimental data currently exists. The melting point is a critical thermodynamic property that provides insights into the purity and crystalline structure of a compound, directly impacting its handling, formulation, and bioavailability in potential therapeutic applications.
This document outlines the established methodologies for melting point determination, emphasizing the principles of scientific integrity and experimental robustness. It is designed to equip researchers with the necessary knowledge to obtain accurate and reproducible data, a cornerstone of preclinical development and regulatory submission.
Introduction: The Significance of Melting Point in Drug Discovery
Benzothiophene derivatives are a well-established class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents. Their diverse biological activities underscore the importance of synthesizing and characterizing new analogues such as this compound.[1][2][3] The melting point is a fundamental physical constant used to:
-
Assess Purity: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure crystalline solid. Impurities tend to depress and broaden the melting range.[4][5]
-
Identify Compounds: While not solely sufficient for identification, the melting point is a key parameter in the characterization of new molecular entities.
-
Inform Formulation Development: Knowledge of the melting point is crucial for downstream processes such as milling, granulation, and tablet manufacturing, as well as for predicting solubility and dissolution rates.
Given the absence of published data for the melting point of this compound, this guide provides a prospective protocol for its empirical determination.
Theoretical Framework: Understanding the Solid-to-Liquid Phase Transition
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state at atmospheric pressure. This phase change occurs when the thermal energy of the molecules overcomes the crystal lattice forces holding them in a fixed, three-dimensional arrangement.
For a pure substance, this transition occurs at a specific temperature. However, the presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.
Experimental Methodologies for Melting Point Determination
Two primary methods are widely accepted for the determination of the melting point of organic compounds: the capillary melting point method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Method
This traditional and accessible method involves heating a small, powdered sample in a capillary tube and visually observing the melting process.[5][6][7]
-
Sample Preparation:
-
Apparatus Setup:
-
Measurement:
-
If the approximate melting point is unknown, a preliminary rapid heating (10-20°C per minute) can be performed to determine a rough estimate.[4][8]
-
For an accurate measurement, begin heating at a slow, controlled rate (1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.[5][8]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range represents the melting point.[4]
-
Perform the determination in triplicate to ensure reproducibility.
-
Diagram of Capillary Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It provides a highly accurate and quantitative measure of the melting point and the enthalpy of fusion.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.
-
-
Measurement:
-
Equilibrate the sample at a temperature well below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 5-10°C per minute) through the melting transition.
-
The instrument will record the heat flow as a function of temperature. The melting event will appear as an endothermic peak on the DSC thermogram.[11][12]
-
The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
Diagram of DSC Analysis Workflow:
Caption: Workflow for Differential Scanning Calorimetry Analysis.
Synthesis and Potential Impurities of this compound
The synthesis of substituted benzothiophenes can proceed through various routes.[3] A plausible synthetic pathway to this compound may involve the acylation of a 5-fluoro-3-methylbenzo[b]thiophene precursor. Potential impurities could include:
-
Starting Materials: Unreacted 5-fluoro-3-methylbenzo[b]thiophene or acetylating agent.
-
Isomeric Products: Acylation at other positions on the benzothiophene ring.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
The presence of these impurities would likely lead to a depression and broadening of the observed melting point. Therefore, thorough purification of the final compound, for instance by recrystallization or column chromatography, is essential prior to melting point determination. The purity should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured table for easy comparison.
| Parameter | Capillary Method (Trial 1) | Capillary Method (Trial 2) | Capillary Method (Trial 3) | DSC Method |
| Melting Onset (°C) | Record Value | Record Value | Record Value | Record Onset Value |
| Melting Completion (°C) | Record Value | Record Value | Record Value | N/A |
| Melting Range (°C) | Calculate Range | Calculate Range | Calculate Range | N/A |
| Enthalpy of Fusion (J/g) | N/A | N/A | N/A | Record Value |
Conclusion
The determination of the melting point of this compound is a critical step in its physicochemical characterization. This guide provides a comprehensive framework for conducting this analysis with scientific rigor. By adhering to the detailed protocols for both the capillary method and Differential Scanning Calorimetry, researchers can obtain reliable and accurate data. This information is indispensable for the advancement of this compound in the drug discovery and development pipeline, ensuring a solid foundation for future preclinical and clinical studies.
References
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Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]
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Determination of the melting point. (n.d.). Retrieved from [Link]
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Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved from [Link]
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Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved from [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025, May 19). Retrieved from [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Retrieved from [Link]
-
Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed. (2010, February 15). Retrieved from [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) - SGS INSTITUT FRESENIUS. (n.d.). Retrieved from [Link]
-
Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation - MDPI. (2024, July 29). Retrieved from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Retrieved from [Link]
-
Synthesis of 2-acetylbenzo[b]thiophene - PrepChem.com. (n.d.). Retrieved from [Link]
- US5403939A - Process for production of 2-acetylbenzo[b]thiophene - Google Patents. (n.d.).
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3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
Abstract: This document provides a comprehensive guide for the synthesis of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene, a key intermediate in the development of pharmacologically active molecules. The protocol details the Friedel-Crafts acylation of 5-fluoro-3-methylbenzo[b]thiophene, offering in-depth mechanistic insights, a step-by-step experimental procedure, and characterization data. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible methodology grounded in established chemical principles.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Notably, compounds like Zileuton, used in asthma treatment, and Raloxifene, an osteoporosis medication, feature this essential framework.[4]
The functionalization of the benzo[b]thiophene ring is critical for modulating its pharmacological profile. Specifically, 2-acetylated benzo[b]thiophenes serve as versatile intermediates, enabling further synthetic transformations to build molecular complexity.[5] This application note outlines a detailed and reliable protocol for the synthesis of this compound via Friedel-Crafts acylation, a cornerstone reaction in aromatic chemistry.[6][7]
Reaction Principle: The Friedel-Crafts Acylation Mechanism
The synthesis is achieved through an electrophilic aromatic substitution (EAS) known as the Friedel-Crafts acylation.[6][8][9] This reaction involves the introduction of an acyl group onto the aromatic benzothiophene ring. The reaction proceeds through a well-established, multi-step mechanism.
Causality Behind Mechanistic Steps:
-
Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent (acetyl chloride, CH₃COCl). The Lewis acid coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion ([CH₃CO]⁺).[9][10] This activation step is critical as the acyl chloride itself is not electrophilic enough to react with the aromatic ring.
-
Nucleophilic Attack: The electron-rich π-system of the 5-fluoro-3-methylbenzo[b]thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. In benzothiophenes, the C2 position is generally the most electron-rich and sterically accessible, making it the preferred site of electrophilic attack.
-
Restoration of Aromaticity: The attack transiently disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or σ-complex.[10] To regain the stability associated with aromaticity, a weak base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the C2 carbon. The electrons from the C-H bond collapse back into the ring, restoring its aromatic character and yielding the final 2-acetylated product.[7]
The ketone product is a moderate Lewis base and forms a complex with the AlCl₃ catalyst.[7] Consequently, a stoichiometric amount of the Lewis acid is required, and the complex must be hydrolyzed during the aqueous workup to liberate the final product.
Reaction Mechanism Diagram
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating reaction monitoring and purification steps to ensure the desired product's identity and purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| 5-fluoro-3-methylbenzo[b]thiophene | 17514-63-5 | 166.22 | >97% |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | >99% |
| Acetyl Chloride | 75-36-5 | 78.50 | >98% |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | >99.8% |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~37% |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | N/A |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | N/A |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice-water bath
-
Thermometer
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Expert Insight: The success of this reaction hinges on maintaining strictly anhydrous conditions. Aluminum chloride reacts exothermically and is deactivated by water. Ensure all glassware is oven-dried and the system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser fitted with a drying tube. Purge the system with dry nitrogen.
-
Charging Reactants: To the flask, add 5-fluoro-3-methylbenzo[b]thiophene (5.0 g, 30.1 mmol) and 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until the starting material is fully dissolved.
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to 0°C.
-
Lewis Acid Addition: While maintaining the temperature between 0-5°C, carefully add anhydrous aluminum chloride (4.8 g, 36.1 mmol, 1.2 eq) in small portions over 15 minutes. The mixture may become a thick slurry.
-
Acylating Agent Addition: Add acetyl chloride (2.6 mL, 36.1 mmol, 1.2 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. This slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material spot is consumed.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 50 g) portion-wise, followed by the slow addition of 15 mL of concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine all organic layers and wash successively with saturated sodium bicarbonate solution (50 mL), water (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford the pure this compound.
Quantitative Data and Characterization
| Parameter | Value | Notes |
| Starting Material Mass | 5.0 g | 30.1 mmol, 1.0 eq |
| Aluminum Chloride Mass | 4.8 g | 36.1 mmol, 1.2 eq |
| Acetyl Chloride Volume | 2.6 mL | 36.1 mmol, 1.2 eq |
| Product: | ||
| Molecular Formula | C₁₁H₉FOS | |
| Molecular Weight | 208.25 g/mol | |
| Theoretical Yield | 6.27 g | |
| Expected Appearance | Off-white to pale yellow solid | |
| Expected ¹H NMR (CDCl₃) | δ (ppm): 7.8-7.2 (m, 3H, Ar-H), 2.7 (s, 3H, COCH₃), 2.6 (s, 3H, Ar-CH₃) | Approximate values based on similar structures. |
| Expected ¹³C NMR (CDCl₃) | δ (ppm): 192 (C=O), 160 (d, C-F), 145-120 (Ar-C), 29 (COCH₃), 15 (Ar-CH₃) | Approximate values. |
Safety and Handling
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture to produce HCl gas. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.
References
-
SATHEE. Friedel Crafts Reaction. SATHEE Platform, Ministry of Education, India. [Link]
-
Faria, J. V. et al. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. ResearchGate. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Miles, W. H. et al. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. [Link]
-
Siddiqui, Z. N. et al. (2013). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. PMC. [Link]
-
Nishimura, T. et al. (2018). Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. [Link]
- Jones, C. D. et al. (1983). Synthesis of acylated benzothiophenes.
-
Wikipedia. Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Barancelli, D. A. et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUIMICA NOVA. [Link]
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]
-
PrepChem. Synthesis of 2-acetylbenzo[b]thiophene. PrepChem.com. [Link]
-
PubChem. 2-Acetyl-3-methylbenzo[b]thiophene. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
-
PubChemLite. 5-fluoro-3-methyl-benzo[b]thiophene (C9H7FS). PubChemLite. [Link]
-
Le, T. H. T. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
-
PubChem. 5-Fluoro-3-methyl-benzo[b]thiophene. National Center for Biotechnology Information. [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]
-
Alam, M. A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. PMC. [Link]
-
Patel, D. B. et al. (2014). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole. Der Pharma Chemica. [Link]
-
Kesharwani, T. et al. (2018). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ResearchGate. [Link]
- Ohishi, K. et al. (1995). Process for production of 2-acetylbenzo[b]thiophene.
- Hartough, H. D. (1949). Acylation of thiophene.
-
Wang, Y. et al. (2010). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]
-
Keri, R. S. et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. [Link]
-
Rios-Mera, J. D. et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. MDPI. [Link]
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Application Note: Friedel-Crafts Acetylation of Fluorinated Benzothiophenes
Abstract & Strategic Overview
Fluorinated benzothiophenes are critical pharmacophores in medicinal chemistry, serving as bioisosteres for indole scaffolds in serotonin receptor modulators and anti-inflammatory agents. The introduction of an acetyl group is a pivotal functionalization step, yet it presents specific challenges: regiocontrol (C2 vs. C3) and chemoselectivity (avoiding defluorination) .
Unlike isolated thiophene rings which favor C2-acylation, benzo[b]thiophene undergoes electrophilic substitution predominantly at the C3 position . This reversal in regioselectivity is driven by the preservation of the benzene ring’s aromaticity during the formation of the sigma-complex intermediate.
This guide details a robust, high-yield protocol for the acetylation of 5-fluorobenzo[b]thiophene using Aluminum Chloride (AlCl₃) and Acetyl Chloride. It includes mechanistic insights to rationalize the C3-selectivity and troubleshooting steps to ensure protocol reproducibility.
Mechanistic Insight: The C3 Selectivity Paradigm
To optimize this reaction, one must understand the electronic forces at play. The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), deactivating the benzene ring. This directs the electrophile (acylium ion) toward the more electron-rich thiophene ring.
Why C3 and not C2?
In benzo[b]thiophene, the resonance energy of the fused benzene ring dictates the position of attack.
-
Path A (C3 Attack): The positive charge in the intermediate sigma complex is delocalized primarily over the sulfur atom and the C2 carbon. The benzene ring retains its aromatic sextet.
-
Path B (C2 Attack): The positive charge delocalization disrupts the benzene ring's aromaticity, forcing a higher-energy quinoid-like transition state.
Consequently, C3 acetylation is kinetically favored.
Mechanistic Pathway Visualization
The following diagram illustrates the reaction pathway and the stability of the C3-intermediate.
Figure 1: Mechanistic pathway highlighting the energetic preference for C3 attack due to preservation of benzene ring aromaticity.
Experimental Protocol: AlCl₃-Mediated Acetylation
This protocol is optimized for 5-fluorobenzo[b]thiophene on a 10 mmol scale. It balances reactivity with the stability of the C-F bond.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 5-Fluorobenzothiophene | 152.19 | 1.0 | 1.52 g | Substrate |
| Acetyl Chloride | 78.50 | 1.2 | 0.94 g (0.85 mL) | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 1.60 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
Phase 1: Catalyst Activation (The "Inverse Addition" Method)
Rationale: Pre-complexing the acyl chloride with AlCl₃ generates the active acylium species before the substrate is introduced, preventing polymerization of the substrate.
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvent & Catalyst: Add anhydrous DCM (10 mL) and AlCl₃ (1.60 g) to the flask. Cool the suspension to 0°C using an ice/water bath.
-
Acylium Generation: Add Acetyl Chloride (0.85 mL) dropwise to the AlCl₃ suspension. Stir at 0°C for 15 minutes. The mixture should turn clear or slightly yellow as the acylium complex forms.
Phase 2: Electrophilic Substitution
-
Substrate Preparation: Dissolve 5-fluorobenzothiophene (1.52 g) in anhydrous DCM (10 mL).
-
Addition: Transfer the substrate solution to the addition funnel. Add it dropwise to the acylium mixture at 0°C over 20 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C to maximize regioselectivity.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC. The product is typically more polar than the starting material.
-
Phase 3: Quenching & Isolation
-
Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of 1M HCl (15 mL). Caution: Exothermic reaction with HCl gas evolution.
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL).
-
Wash: Combine organic layers and wash with Sat. NaHCO₃ (20 mL) followed by Brine (20 mL).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Crude Appearance: Typically a yellow/orange solid.
-
Recrystallization: Recrystallize from Ethanol or Hexane/EtOAc mixture.
-
Yield: Expected yield: 75–85%.
Operational Workflow Diagram
Figure 2: Operational workflow ensuring safety and high yield.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Reaction temperature too high during addition. | Ensure addition is strictly at 0°C. Add substrate to the catalyst complex, not vice versa. |
| C2/C3 Mixture | Thermodynamic equilibration or blocked C3. | Standard benzothiophene is highly C3 selective (>95:5). If C2 isomer is observed, purify via column chromatography (SiO₂, Hexane/EtOAc). |
| Defluorination | Harsh Lewis Acid or excessive heat. | Do not reflux. If defluorination occurs, switch to SnCl₄ (Stannic Chloride) as a milder catalyst (requires 1.2 eq, stir at RT). |
| Incomplete Conversion | Moisture in solvent/catalyst. | AlCl₃ is hygroscopic. Use fresh bottle or sublime before use. Ensure DCM is anhydrous. |
References
-
Regioselectivity of Benzothiophene
-
Title: Regioselective synthesis of C3 alkylated and arylated benzothiophenes.[2][4][5]
-
Source:Nature Communications (2017).[4]
-
URL:[Link]
- Note: Confirms the intrinsic preference for C3 functionalization in benzothiophenes due to interrupted Pummerer/sigmatropic mechanisms, contrasting with thiophene's C2 preference.
-
-
General Friedel-Crafts Protocols
-
Lewis Acid Catalysis in Fluorinated Systems
- Title: Development of Fluorous Lewis Acid-C
- Source:Molecules (MDPI).
-
URL:[Link]
- Note: Discusses the compatibility of Lewis acids with fluorinated substr
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- 3. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Benzothiophenes in Drug Discovery
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and lipophilic nature facilitate interactions with a variety of biological targets. The strategic introduction of a fluorine atom, as seen in 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene, can significantly enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small size can modulate a compound's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
This guide provides a detailed overview of the applications and synthetic protocols for this compound, a key intermediate in the synthesis of advanced pharmaceutical agents. The focus will be on its role as a precursor to neurologically active compounds, particularly serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.
Core Application: Intermediate for Serotonin Reuptake Inhibitors (SSRIs)
The primary application of this compound lies in its utility as a building block for the synthesis of selective serotonin reuptake inhibitors (SSRIs). The benzo[b]thiophene moiety has been identified as a key pharmacophore for SERT inhibition. The 2-acetyl group provides a convenient chemical handle for introducing the side chains necessary for potent and selective activity.
The general synthetic strategy involves the conversion of the acetyl group to an aminoethyl functionality, a common structural feature in many SSRIs. This is typically achieved through a reductive amination reaction. The fluorine atom at the 5-position can enhance the drug-like properties of the final compound, potentially leading to improved efficacy and a better side-effect profile.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence, starting from commercially available materials. A representative synthetic route is outlined below.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted 2-acetylbenzo[b]thiophenes.[1]
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Polyphosphoric acid (PPA)
-
Acetic anhydride
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Synthesis of 5-Fluoro-3-methylbenzo[b]thiophene:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiophenol (1.0 eq) in a suitable solvent such as toluene.
-
Add chloroacetone (1.1 eq) and a base such as potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
To the crude intermediate, add polyphosphoric acid (PPA) and heat at 80-100 °C for 2-4 hours to effect cyclization.
-
Pour the hot reaction mixture onto ice, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-fluoro-3-methylbenzo[b]thiophene.
-
-
Friedel-Crafts Acylation:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the 5-fluoro-3-methylbenzo[b]thiophene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Slowly add anhydrous tin(IV) chloride (SnCl₄) (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.
-
Expected Yield: 60-70% over two steps.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₁H₉FOS |
| Molecular Weight | 208.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | (To be determined experimentally) |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | m/z [M+H]⁺ calculated for C₁₁H₁₀FOS: 209.04; found: 209.04 |
Application Protocol: Reductive Amination for the Synthesis of a SERT Inhibitor Precursor
The following protocol details a representative reductive amination of this compound to form an N,N-dimethylaminoethyl derivative, a common structural motif in serotonin reuptake inhibitors.[2]
Protocol 2: Synthesis of (S)-N,N-dimethyl-1-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)ethanamine
Materials:
-
This compound
-
Dimethylamine solution (e.g., 2 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add dimethylamine solution (1.5 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a dichloromethane-methanol gradient) to afford the desired product.
Expected Yield: 75-85%.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₃H₁₆FNS |
| Molecular Weight | 237.34 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | m/z [M+H]⁺ calculated for C₁₃H₁₇FNS: 238.11; found: 238.11 |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthetic workflow for the preparation of this compound and its subsequent reductive amination.
Caption: Simplified mechanism of the reductive amination reaction.
Safety and Handling
This compound and its precursors should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) for this compound and all reagents used in the synthesis.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its fluorinated benzo[b]thiophene core and the reactive acetyl group make it an ideal starting material for the development of novel therapeutics, particularly in the area of central nervous system disorders. The protocols provided in this guide offer a solid foundation for the synthesis and application of this important building block in drug discovery and development programs.
References
-
Dorsey, J. M., Miranda, M. G., Cozzi, N. V., & Pinney, K. G. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & medicinal chemistry letters, 14(23), 5861–5865. [Link]
-
Pérez-Silanes, S., et al. (2011). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Journal of Medicinal Chemistry, 54(10), 3533-3543. [Link]
-
Machado, D., et al. (2015). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 20(8), 14873-14894. [Link]
-
PrepChem. (n.d.). Synthesis of 2-acetylbenzo[b]thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-3-methylbenzo[b]thiophene. Retrieved from [Link]
- Google Patents. (1995). Process for production of 2-acetylbenzo[b]thiophene. (US5403939A).
-
Pinga, E., et al. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Synlett, 27(01), 37-40. [Link]
- World Intellectual Property Organization. (1999). Compounds derived from thophene and benzothiophene, and related utilisation and composition. (WO1999002516A1).
Sources
Application Notes and Protocols: One-Pot Cyclization Methods for 2-Acetyl-3-Methylbenzo[b]thiophene Derivatives
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the efficient one-pot synthesis of 2-acetyl-3-methylbenzo[b]thiophene derivatives. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds and advanced materials.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them effectively.
Strategic Imperative: The Advantage of One-Pot Syntheses
The benzo[b]thiophene core is a "privileged scaffold" in medicinal chemistry, appearing in drugs like the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[1] The 2-acetyl-3-methyl substitution pattern provides specific steric and electronic properties, offering a versatile handle for further chemical modification.
Traditional multi-step syntheses for these complex heterocycles are often plagued by issues of low overall yield, intensive purification at each stage, and significant solvent waste. One-pot reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, represent a more elegant and efficient approach. They offer numerous advantages:
-
Process Intensification: Reduced reaction time, energy consumption, and manual handling.
-
Economic Efficiency: Lower costs associated with solvents, reagents, and purification materials.
-
Green Chemistry: Minimized waste generation, aligning with sustainable laboratory practices.[2][3]
-
Access to Complexity: Enables the rapid construction of complex molecular architectures from simple, commercially available starting materials.[1]
This guide focuses on robust and reproducible one-pot methods that deliver the target 2-acetyl-3-methylbenzo[b]thiophene core.
Core One-Pot Cyclization Strategies
Several distinct and powerful one-pot strategies have been developed for the synthesis of substituted benzo[b]thiophenes. We will explore two of the most effective and adaptable methods for generating the desired 2-acetyl-3-methyl substitution pattern.
Strategy 1: The Modified Gewald Reaction Cascade
The Gewald reaction is a classic multi-component synthesis of 2-aminothiophenes.[3][4][5] However, its principles can be adapted into a powerful one-pot cascade for our target scaffold, bypassing the amine intermediate. This approach typically involves the reaction of an ortho-haloaromatic precursor with a sulfur source and a suitable diketone or its equivalent.
A particularly effective green chemistry protocol utilizes an o-halobenzonitrile, a sulfur nucleophile generated in situ, and pentane-2,4-dione in water.[2] The reaction proceeds through an initial nucleophilic aromatic substitution (SNAr), followed by an intramolecular Thorpe-Ziegler-type cyclization and subsequent tautomerization and hydrolysis.
Causality Behind the Method:
-
The Nucleophile: Sodium sulfide and elemental sulfur react to form sodium polysulfide (Na₂Sₓ), which acts as the potent sulfur nucleophile.
-
The SNAr Reaction: The electron-withdrawing nitrile group activates the ortho-halogen for displacement by the sulfur nucleophile.
-
Intramolecular Cyclization: The newly formed thiolate attacks one of the carbonyls of the pentane-2,4-dione, which has been added to the nitrile carbon in a preceding step.
-
Aromatization: A final dehydration step drives the reaction to completion, forming the stable aromatic benzo[b]thiophene ring.[2]
Caption: Mechanism of Iodine-Mediated Electrophilic Cyclization.
Comparative Analysis of Methodologies
The choice of synthetic route depends on factors such as starting material availability, desired scale, and tolerance for specific reagents.
| Feature | Strategy 1: Modified Gewald-Type | Strategy 2: Iodocyclization |
| Starting Materials | Simple, bulk chemicals: o-halobenzonitriles, pentane-2,4-dione, Na₂S. | More complex, multi-step synthesis required for the o-alkynyl thioanisole precursor. |
| Key Reagents | K₂CO₃, elemental sulfur. | Molecular Iodine (I₂). |
| Solvent | Water (Green) [2] | Typically organic solvents (e.g., CH₂Cl₂, MeCN). |
| Reaction Conditions | Elevated temperature (e.g., 90 °C). [2] | Often proceeds at room temperature. [6] |
| Key Advantages | High atom economy, uses inexpensive starting materials, environmentally benign solvent. | Very mild conditions, high functional group tolerance, clean reaction profiles. |
| Key Limitations | May have a more limited substrate scope for highly substituted aromatics. | Requires synthesis of the thioanisole precursor, which adds steps to the overall process. |
| Final Product | Directly yields the target 2-acetyl-3-methylbenzo[b]thiophene. | Yields a 3-iodo derivative, which may require a subsequent dehalogenation step if the unsubstituted product is desired. |
Detailed Application Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: One-Pot Synthesis via Modified Gewald Reaction
This protocol is adapted from a green chemistry approach for the synthesis of 2-acetylbenzo[b]thiophenes. [2] Objective: To synthesize 1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one from 2-chloro-benzonitrile.
Materials:
-
2-Chlorobenzonitrile (1.0 mmol, 137.6 mg)
-
Pentane-2,4-dione (1.2 mmol, 120.1 mg, 123 µL)
-
Sodium Sulfide (Na₂S) anhydrous (1.5 mmol, 117.1 mg)
-
Elemental Sulfur (S) (1.0 mmol, 32.1 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Deionized Water (5 mL)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzonitrile (1.0 mmol), pentane-2,4-dione (1.2 mmol), sodium sulfide (1.5 mmol), elemental sulfur (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Scientist's Note: Potassium carbonate acts as the base to facilitate the deprotonation steps and neutralize the HCl generated during the reaction. The excess of the dione ensures complete consumption of the starting material.
-
-
Solvent Addition: Add 5 mL of deionized water to the flask. The mixture will be a heterogeneous slurry.
-
Scientist's Note: Water serves as a highly effective and safe solvent for this reaction, promoting the solubility of the inorganic salts and facilitating the reaction cascade. [2]3. Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Scientist's Note: The organic product will preferentially move into the ethyl acetate layer, leaving the inorganic salts in the aqueous layer.
-
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity and may precipitate directly from the reaction mixture upon cooling. [2]If further purification is needed, recrystallization from ethanol or silica gel column chromatography can be employed.
Protocol 2: Iodine-Mediated Cyclization of an o-(Prop-1-yn-1-yl)thioanisole
This protocol is based on established iodocyclization strategies for benzo[b]thiophene synthesis. [1] Objective: To synthesize 1-(3-iodo-3-methylbenzo[b]thiophen-2-yl)ethan-1-one. Note: This requires the prior synthesis of the starting material, 1-(2-(methylthio)phenyl)but-2-yn-1-one.
Materials:
-
1-(2-(methylthio)phenyl)but-2-yn-1-one (1.0 mmol)
-
Iodine (I₂) (1.2 mmol, 304.6 mg)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Setup: Dissolve the starting material, 1-(2-(methylthio)phenyl)but-2-yn-1-one (1.0 mmol), in 10 mL of dichloromethane in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Iodine Addition: Add iodine (1.2 mmol) to the solution in one portion at room temperature. The solution will turn dark brown/purple.
-
Scientist's Note: A slight excess of iodine ensures the reaction goes to completion. The reaction is typically rapid at ambient temperature.
-
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is usually complete within 30-60 minutes.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel. Add 15 mL of saturated aqueous sodium thiosulfate solution to quench the excess iodine. The brown color will disappear.
-
Scientist's Note: Sodium thiosulfate reduces unreacted I₂ to colorless iodide ions (I⁻), simplifying the work-up and purification.
-
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 15 mL) to remove any acidic byproducts, and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure 3-iodo-2-acetyl-3-methylbenzo[b]thiophene.
References
-
Nascimento, V., et al. (2022). Synthesis of Benzo[b]thiophenes using Alkynes as Precursors under Metal-free Conditions. Journal of the Brazilian Chemical Society. Available at: [Link]
- Yusubov, M. S., et al. (2022). A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. Chemistry of Heterocyclic Compounds.
-
Shaik, F., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances. Available at: [Link]
-
Malahov, V. V., et al. (2023). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzos[6][7]elenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry.
-
Thirupathi, G., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules. Available at: [Link]
- Jones, C. D., et al. (1996). Process for the synthesis of benzo[b]thiophenes. Google Patents.
- Grokipedia. Fiesselmann thiophene synthesis.
-
Wikipedia. Fiesselmann thiophene synthesis. Available at: [Link]
- Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review.
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- ResearchGate. (2014). Reaction optimization studies of the modified Gewald reaction.
-
Barreira, S., et al. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]
-
Jayakumar, S., et al. (2021). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. ACS Omega. Available at: [Link]
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction.
-
Shaik, F., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. ResearchGate. Available at: [Link]
-
PrepChem.com. (2023). Synthesis of 2-acetylbenzo[b]thiophene. Available at: [Link]
-
LookChem. (2007). Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Starting from 2-Aminobenzophenone. Available at: [Link]
Sources
- 1. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene in Advanced Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene as a pivotal precursor in the synthesis of complex heterocyclic systems. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of benzothiophene exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[3][4][5] The specific functionalization of the title compound—featuring a reactive acetyl group, a methyl substituent, and a fluorine atom—offers a versatile platform for constructing novel fused heterocyclic libraries. This document outlines the core reactivity principles and provides detailed, field-tested protocols for its application in constructing high-value thieno[2,3-b]pyridines, fused pyrimidines, and polysubstituted thiophenes, targeting researchers in drug discovery and organic synthesis.
Introduction: The Strategic Value of the Benzothiophene Core
The benzo[b]thiophene nucleus is an aromatic heterocyclic compound formed by the fusion of a benzene ring with a thiophene ring.[5] This structural motif is of significant interest to medicinal chemists due to its structural similarity to endogenous molecules and its capacity to engage in various biological interactions.[1] Marketed drugs such as Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor) feature the benzothiophene core, underscoring its therapeutic relevance.[5]
The subject of this guide, this compound, is a highly functionalized building block designed for synthetic diversification. Its key attributes include:
-
The 2-Acetyl Group: The primary reactive handle. The carbonyl carbon is an electrophilic site, while the adjacent methyl protons are acidic (pKa ≈ 19-20 in DMSO), enabling enolate formation and subsequent condensation reactions.
-
The 5-Fluoro Group: Introduces a metabolically stable, lipophilic substituent that can modulate the electronic properties of the aromatic system and enhance binding affinity to biological targets through hydrogen bonding or dipole interactions.
-
The 3-Methyl Group: Provides steric influence and can modulate the conformation of resulting fused-ring systems.
This guide will focus on leveraging the reactivity of the acetyl group in classic, robust cyclocondensation reactions to generate novel heterocyclic frameworks.
Proposed Synthesis of the Core Reagent
While numerous methods exist for synthesizing benzothiophene cores, a practical approach to this compound can be envisioned through a multi-step sequence, adapting established methodologies for similar structures.[6][7][8] A plausible route involves the reaction of a suitably substituted fluorinated aromatic compound with a sulfur source, followed by cyclization and functional group installation. A green, one-step protocol using water as a reaction medium for related 2-acetylbenzo[b]thiophenes has also been described, highlighting modern synthetic efficiencies.[7]
Application in Heterocyclic Synthesis: Protocols and Mechanisms
The strategic placement of the acetyl group makes this reagent an ideal substrate for condensation reactions that build new rings onto the benzothiophene scaffold.
Synthesis of Thieno[2,3-b]pyridine Derivatives via Hantzsch-type Condensation
The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which can then be aromatized.[9][10] In this protocol, the 2-acetyl group of our title compound serves as the active methylene component, analogous to a β-ketoester.[11][12]
Reaction Principle: A Knoevenagel condensation between an aldehyde and the active methylene of the benzothiophene is followed by the addition of an enamine (formed in situ from a β-dicarbonyl compound and ammonia). Subsequent cyclization and dehydration, followed by oxidation, yields the aromatic fused pyridine ring.
Detailed Protocol:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), an aromatic aldehyde (1.0 mmol, 1.0 eq), ethyl acetoacetate (1.1 mmol, 1.1 eq), and absolute ethanol (10 mL).
-
Reagent Addition: Add ammonium acetate (1.5 mmol, 1.5 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aromatization (Oxidation): After the initial condensation is complete (as indicated by TLC), add nitric acid (70%, 0.5 mL) dropwise to the cooled reaction mixture and stir at room temperature for 1 hour to facilitate aromatization.
-
Workup and Purification: Pour the reaction mixture into ice-water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Data Summary Table:
| Entry | Aldehyde (R-CHO) | Expected Product | Typical Yield |
| 1 | Benzaldehyde | 4-phenyl-thieno[2,3-b]pyridine derivative | 75-85% |
| 2 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-thieno[2,3-b]pyridine derivative | 80-90% |
| 3 | 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-thieno[2,3-b]pyridine derivative | 70-80% |
Mechanistic Workflow Diagram:
Caption: Workflow for the Hantzsch-type synthesis of thieno[2,3-b]pyridines.
Synthesis of Fused Pyrimidine Derivatives
The acetyl group can readily participate in condensation reactions with amidine-containing compounds like guanidine or thiourea to form pyrimidine rings.[13][14] This approach provides rapid access to thieno[2,3-d]pyrimidine scaffolds, which are potent kinase inhibitors and possess other important biological activities.
Reaction Principle: The reaction begins with a base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate then undergoes a cyclocondensation reaction with guanidine hydrochloride.
Detailed Protocol:
-
Chalcone Synthesis:
-
In a 50 mL flask, dissolve this compound (1.0 mmol, 1.0 eq) and an aromatic aldehyde (1.0 mmol, 1.0 eq) in ethanol (15 mL).
-
Add a 40% aqueous solution of potassium hydroxide (5 mL) dropwise while stirring.
-
Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation.
-
Pour the mixture into crushed ice and acidify with dilute HCl. Filter the solid chalcone, wash with water, and dry. Use this intermediate without further purification.
-
-
Pyrimidine Ring Formation:
-
To the crude chalcone (1.0 mmol, 1.0 eq) in ethanol (20 mL), add guanidine hydrochloride (1.2 mmol, 1.2 eq) and potassium hydroxide (1.5 mmol, 1.5 eq).
-
Heat the mixture to reflux for 6-10 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol or dioxane.
-
Data Summary Table:
| Entry | Aldehyde (R-CHO) | Expected Product | Typical Yield |
| 1 | Benzaldehyde | 2-amino-4-phenyl-thieno[2,3-d]pyrimidine derivative | 65-75% |
| 2 | 4-Nitrobenzaldehyde | 2-amino-4-(4-nitrophenyl)-thieno[2,3-d]pyrimidine derivative | 70-80% |
| 3 | 2-Thiophenecarboxaldehyde | 2-amino-4-(thiophen-2-yl)-thieno[2,3-d]pyrimidine derivative | 60-70% |
Reaction Mechanism Diagram:
Caption: Key steps in the synthesis of fused thieno[2,3-d]pyrimidines.
Synthesis of Polysubstituted Thiophenes via Gewald Reaction
The Gewald aminothiophene synthesis is a powerful multi-component reaction for preparing 2-aminothiophenes.[15] The acetyl group of our starting material can serve as the ketone component, reacting with an activated nitrile and elemental sulfur in the presence of a base.[16][17]
Reaction Principle: The reaction proceeds via an initial Knoevenagel condensation between the benzothiophene ketone and the active methylene compound (e.g., malononitrile). Elemental sulfur then adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the highly substituted 2-aminothiophene product.[15][18]
Detailed Protocol:
-
Reaction Setup: In a 50 mL three-necked flask fitted with a condenser and thermometer, combine this compound (1.0 mmol, 1.0 eq), malononitrile (1.1 mmol, 1.1 eq), and elemental sulfur (1.1 mmol, 1.1 eq) in N,N-dimethylformamide (DMF, 10 mL).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as morpholine or L-proline (0.2 mmol, 0.2 eq).[17]
-
Reaction Execution: Heat the mixture to 50-60 °C and stir for 4-6 hours. The reaction mixture typically darkens. Monitor completion by TLC.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (50 mL) and stir. The precipitated solid is collected by vacuum filtration, washed with water, and then a small amount of cold methanol to remove residual DMF and sulfur. The crude product can be purified by recrystallization from ethanol.
Data Summary Table:
| Entry | Active Methylene Cmpd. | Expected Product | Typical Yield |
| 1 | Malononitrile | 2-amino-3-cyano-thiophene derivative | 80-90% |
| 2 | Ethyl Cyanoacetate | 2-amino-3-ethoxycarbonyl-thiophene derivative | 75-85% |
| 3 | Cyanoacetamide | 2-amino-3-carboxamido-thiophene derivative | 70-80% |
Safety and Handling
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards: Handle reagents like potassium hydroxide, nitric acid, and organic solvents with care according to their Safety Data Sheets (SDS). Elemental sulfur is flammable.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a potent and versatile building block for modern heterocyclic chemistry. The protocols detailed herein demonstrate its utility in well-established, high-yielding synthetic transformations such as the Hantzsch, Gewald, and pyrimidine syntheses. The resulting fused heterocyclic systems are of high interest for screening libraries in drug discovery and materials science, providing a robust platform for developing novel chemical entities with diverse pharmacological potential.
References
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link]
-
Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available at: [Link]
-
PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Available at: [Link]
-
Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available at: [Link]
-
IntechOpen. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Available at: [Link]
-
ACS Publications. (2000). Learning from the Hantzsch synthesis. Available at: [Link]
-
Indian Academy of Sciences. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-acetylbenzo[b]thiophene. Available at: [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
- Google Patents. (n.d.). US5403939A - Process for production of 2-acetylbenzo[b]thiophene.
-
ResearchGate. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Available at: [Link]
-
Grokipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
MDPI. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. grokipedia.com [grokipedia.com]
- 13. ias.ac.in [ias.ac.in]
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- 17. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes & Protocols: A Guide to the Synthesis of Novel Chalcones from 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel chalcone derivatives originating from 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a class of compounds renowned for their broad spectrum of pharmacological activities.[1][2] The benzothiophene scaffold is a privileged heterocycle in medicinal chemistry, frequently incorporated into molecules with significant therapeutic potential.[3][4] The strategic combination of these two pharmacophores offers a promising avenue for the development of new chemical entities in drug discovery. This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol based on the Claisen-Schmidt condensation, and outlines methods for purification and structural characterization.
Introduction: The Scientific Rationale
Chalcones are naturally occurring precursors to flavonoids and isoflavonoids and have garnered immense interest from the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][5][6] Their synthesis is straightforward, making them attractive scaffolds for chemical modification and the development of extensive compound libraries for structure-activity relationship (SAR) studies.
The benzothiophene ring system is a sulfur-containing heterocycle that is a key structural component in numerous pharmaceuticals.[4] Its incorporation into a chalcone framework is a rational design strategy aimed at creating hybrid molecules with potentially synergistic or novel biological activities. The specific starting material, this compound, introduces fluorine, a bioisostere of hydrogen that can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
The primary synthetic route to chalcones is the Claisen-Schmidt condensation , a reliable and versatile base-catalyzed crossed aldol condensation.[6][7] This reaction joins an aromatic ketone with an aromatic aldehyde, followed by dehydration, to yield the characteristic α,β-unsaturated carbonyl system of the chalcone.[1][7]
The Claisen-Schmidt Condensation Mechanism
The reaction proceeds via a well-established mechanism. A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the acetyl group of the benzothiophene ketone. This creates a nucleophilic enolate ion. The enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct). This intermediate readily undergoes base-catalyzed dehydration to yield the final, highly conjugated, and thermodynamically stable chalcone product. Base catalysis is generally preferred over acid catalysis as it minimizes the risk of unwanted side reactions, such as Friedel-Crafts type additions to the electron-rich aromatic rings.[8]
Caption: Figure 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.
Detailed Experimental Protocol
This protocol provides a generalized yet detailed procedure for the synthesis of benzothiophene-based chalcones. Researchers should note that optimal reaction times and purification solvents may vary depending on the specific aromatic aldehyde used.
Materials and Reagents
-
Ketone: this compound
-
Aldehydes: Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40% aqueous solution[9][10]
-
Neutralizing Acid: Hydrochloric Acid (HCl), 5-10% aqueous solution[9][11]
-
Purification Solvents: Ethanol, Ethyl Acetate, Hexane
-
Other: Distilled water, Crushed ice, Anhydrous sodium sulfate
Required Equipment
-
Round-bottom flasks (50 mL or 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser (optional, for higher temperature reactions)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask for filtration
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
-
Standard analytical instrumentation (FTIR, NMR, MS)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 eq, 5 mmol, 1.11 g) and the selected aromatic aldehyde (1.0 eq, 5 mmol) in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.[9][11]
-
Catalyst Addition: To the stirred solution, add the 40% aqueous KOH solution (e.g., 4-5 mL) dropwise. The addition of a strong base is often exothermic and may cause a color change, indicating the initiation of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the aldehyde.[10][11] Monitor the progress by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).[9][10] The consumption of the starting materials and the appearance of a new, typically lower-Rf spot indicates product formation.
-
Work-up and Isolation: Upon completion, pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice and 100 mL of cold water.[9] Stir the resulting suspension for 15-20 minutes.
-
Precipitation: Acidify the cold mixture by slowly adding 5-10% HCl while stirring. The goal is to neutralize the excess KOH and protonate any phenoxide intermediates, causing the chalcone product to precipitate out of the solution. Check the pH with litmus paper to ensure it is neutral or slightly acidic (pH ~6-7).[11]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold distilled water to remove any inorganic salts and residual acid. Continue washing until the filtrate runs neutral.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a desiccator containing a drying agent (e.g., anhydrous calcium chloride or silica gel) to remove residual water. The result is the crude chalcone product.
Purification by Recrystallization
Recrystallization is a critical step to obtain a high-purity final product suitable for biological testing and characterization.[6]
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the chalcone when hot but not at room temperature, while impurities remain either soluble or insoluble at all temperatures.[6] Ethanol or ethyl acetate are common first choices for chalcones.[9]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the chalcone decreases, and pure crystals will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly in a desiccator.
Data Summary and Characterization
The following table presents hypothetical data for a series of synthesized chalcones to illustrate expected outcomes.
| Compound ID | Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| BFC-01 | Benzaldehyde | 18 | 85 | 102-104 |
| BFC-02 | 4-Methoxybenzaldehyde | 12 | 91 | 138-140 |
| BFC-03 | 4-Chlorobenzaldehyde | 24 | 82 | 145-147 |
| BFC-04 | 3-Nitrobenzaldehyde | 20 | 78 | 161-163 |
Structural Characterization
The identity and purity of the synthesized chalcones must be confirmed using standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands. The most prominent will be the strong C=O stretch of the α,β-unsaturated ketone, typically found around 1640-1680 cm⁻¹. Other key peaks include the C=C vinyl stretch around 1580-1620 cm⁻¹.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is crucial for structural confirmation. The two vinylic protons (H-α and H-β) of the chalcone backbone will appear as two distinct doublets in the downfield region (typically 6.5-8.0 ppm). The large coupling constant (J ≈ 15-17 Hz) between them confirms the trans (E) configuration, which is the thermodynamically favored isomer.[12] Protons on the aromatic rings and any substituents will appear in their expected regions.
-
Mass Spectrometry (MS): This analysis will confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) should match the calculated molecular weight of the target chalcone.[6]
Caption: Figure 2: Experimental Synthesis and Analysis Workflow.
Conclusion
The protocol described herein offers a reliable and efficient method for the synthesis of novel chalcones derived from this compound. This approach leverages the classic Claisen-Schmidt condensation to create a diverse library of compounds for evaluation in drug discovery programs. The inherent modularity of this synthesis—allowing for variation in the aromatic aldehyde—provides a powerful tool for researchers to systematically explore structure-activity relationships and develop new therapeutic agents.
References
-
A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed. Available at: [Link]
-
Priyanka, V., Harishchinnadurai, G., Tamilselvan, R., & Santhanakrishnan, K. Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]
-
Saleem, M., Bano, K., & Bano, S. Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. Available at: [Link]
-
Bednar, R. A., & Lolid, D. M. Purification and characterization of chalcone isomerase from soybeans. PubMed. Available at: [Link]
-
Gomes, M. N., et al. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC. Available at: [Link]
-
Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. American Chemical Society. Available at: [Link]
-
Various types of catalysts used in Claisen‐Schmidt condensation reactions. ResearchGate. Available at: [Link]
-
Purification and Characterization of Chalcone Isomerase from Soybeans. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. Available at: [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Quora. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available at: [Link]
-
New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. MDPI. Available at: [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
-
Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica. Available at: [Link]
-
Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. International Journal of Pharmaceutical and Engineering Research. Available at: [Link]
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. ResearchGate. Available at: [Link]
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ijper.org [ijper.org]
Troubleshooting & Optimization
Technical Support Center: Benzothiophene Acetylation Optimization
Introduction
Benzothiophene acetylation is a pivotal step in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton) and various optoelectronic materials. While the Friedel-Crafts acylation is the standard approach, the heterocycle's sulfur atom and bicyclic nature introduce specific challenges: catalyst deactivation (poisoning) , regioselectivity (C2 vs. C3) , and polymerization (tarring) .
This guide moves beyond basic textbook procedures to address the "why" and "how" of optimizing this transformation in a professional research setting.
Module 1: Catalyst Selection Matrix
The choice of catalyst dictates your impurity profile and workup difficulty. Do not default to
| Catalyst System | Acylating Agent | Reactivity | Selectivity (C3:C2) | Primary Use Case | Operational Drawbacks |
| Acetyl Chloride | High | Moderate | Small-scale, hard-to-activate substrates. | Forms "red oil" complexes; difficult quench; generates HCl gas; strictly anhydrous conditions required. | |
| Acetyl Chloride | Medium | High | Substrates sensitive to polymerization; higher regioselectivity requirements. | Toxic tin waste; requires chlorinated solvents (DCM/DCE). | |
| Zeolite H-Beta (Heterogeneous) | Acetic Anhydride | Low-Medium | High | Green chemistry; large-scale process; easy catalyst recovery. | Requires higher temperatures (reflux); diffusion limitations for bulky substituents. |
| Polyphosphoric Acid (PPA) | Acetic Acid | Medium | High | Cyclization-acetylation cascades. | Viscous; difficult to stir; harsh acidic workup. |
Module 2: The Science of Regioselectivity (C3 vs. C2)
Why C3 is Favored
Unlike thiophene (which favors C2), benzothiophene favors C3 acylation .
-
Mechanism: Electrophilic attack at C3 yields a carbocation intermediate where the benzene ring's aromaticity is preserved .
-
The C2 Trap: Attack at C2 creates a carbocation that disrupts the benzene ring's delocalization (quinoid-like resonance), making it energetically unfavorable (See Diagram 1).
Critical Note: If C3 is blocked, or if reaction temperatures are excessive (thermodynamic control), C2 acylation increases.
Visualization: Mechanistic Pathway
Figure 1: Mechanistic divergence showing why preservation of the benzene ring aromaticity drives C3 selectivity.
Module 3: Troubleshooting & Optimization (Q&A)
Issue 1: "My reaction mixture turned into a black tar/solid."
Diagnosis: Polymerization or "Red Oil" formation.
-
Cause: Benzothiophene is electron-rich.[2] In the presence of strong Lewis acids (
) and trace moisture, it can oligomerize. Furthermore, the product (ketone) complexes with in a 1:1 ratio, forming a viscous oil that traps the stir bar. -
Solution:
-
Solvent Switch: Use Nitrobenzene or 1,2-Dichloroethane (DCE) instead of DCM. Nitrobenzene stabilizes the acylium complex, preventing precipitation/tarring.
-
Order of Addition: Add the catalyst to the acyl chloride first to form the complex, THEN add the benzothiophene dropwise. Never add solid
to the neat heterocycle.
-
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Catalyst Poisoning.
-
Cause: The sulfur atom in benzothiophene acts as a Lewis base, coordinating with the Lewis acid (
or ). This deactivates a portion of your catalyst.[3] -
Solution:
-
Stoichiometry: You must use >1.2 equivalents of Lewis Acid relative to the substrate. (1.0 eq complexes with the product, 0.2 eq compensates for S-coordination).
-
Quality Check: Ensure Acetyl Chloride is colorless. Yellow/fuming liquid indicates hydrolysis to acetic acid, which kills the Lewis acid.
-
Issue 3: "I am seeing significant C2 isomer (5-15%)."
Diagnosis: Thermodynamic equilibration or Steric effects.
-
Cause: Reaction temperature is too high.
-
Solution:
-
Cool Down: Run the addition at -10°C to 0°C .
-
Switch Catalyst: Move to
(Tin Tetrachloride). It is a "softer" Lewis acid that often improves regioselectivity for soft nucleophiles like sulfur heterocycles.
-
Module 4: Green Chemistry Protocol (Zeolite H-Beta)
For labs requiring metal-free or scalable workflows, Zeolite H-Beta is the gold standard. It avoids the massive aluminum waste streams.
Workflow Visualization
Figure 2: Sustainable workflow using regenerable Zeolite H-Beta catalyst.
Detailed Protocol (Zeolite H-Beta)
-
Activation: Heat Zeolite H-Beta (Si/Al ratio ~25) at 400°C for 4 hours to remove adsorbed water. Critical: Zeolites are hygroscopic; skipping this kills activity.
-
Setup: In a round-bottom flask, combine Benzothiophene (10 mmol), Acetic Anhydride (20 mmol), and activated Zeolite (0.5 g).
-
Reaction: Heat to 120°C (or reflux if using toluene). Stir vigorously.
-
Note: Unlike
(room temp), Zeolites require thermal energy to overcome diffusion barriers in the pores.
-
-
Monitoring: Check TLC/GC every hour.
-
Workup: Filter the hot mixture to remove the zeolite. Wash the solid with hot acetone. Evaporate the filtrate.
-
Yield: Typically 85-92% with >98% C3 selectivity.
References
-
Regioselectivity Mechanisms
- Chiche, B., et al. (1987). "Acylation of aromatic compounds over zeolite catalysts." Journal of Organic Chemistry. (Foundational work on H-Beta shape selectivity).
-
Lewis Acid Comparisons
-
Belosludtsev, Y. Y. (2009). "Friedel-Crafts Acylation of Benzothiophene." Synthetic Communications.
-
-
General Review
Sources
Troubleshooting low conversion rates in benzothiophene acylation
Technical Support Center: Benzothiophene Acylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzothiophene acylation. This guide is designed to provide in-depth troubleshooting for common issues encountered during the Friedel-Crafts acylation of benzothiophene, a critical reaction in the synthesis of many pharmacologically important molecules.[1] By understanding the underlying mechanisms and critical parameters, you can significantly improve your reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses foundational concepts of the Friedel-Crafts acylation of benzothiophene. A clear understanding of these principles is the first step in effective troubleshooting.
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of benzothiophene?
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2][3][4] The process involves two primary stages:
-
Generation of the Electrophile: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), reacts with an acylating agent (like an acyl chloride or anhydride) to form a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺).[2][3][4][5]
-
Electrophilic Attack: The electron-rich benzothiophene ring acts as a nucleophile, attacking the acylium ion. This forms a carbocation intermediate known as a sigma complex. A subsequent deprotonation step then restores the aromaticity of the ring, yielding the final acylated benzothiophene product.[2][4][6]
Q2: Why is regioselectivity (C2 vs. C3 acylation) a major concern with benzothiophene?
The benzothiophene ring system presents two primary sites for electrophilic attack on the thiophene moiety: the C2 and C3 positions. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control.[7]
-
C2 Position: Often considered the kinetically favored site for deprotonation due to its higher acidity.[7][8]
-
C3 Position: Generally the thermodynamically preferred site for many electrophilic attacks, leading to a more stable product.[7]
Controlling the C2/C3 ratio is a common challenge. The choice of Lewis acid, solvent, and reaction temperature can significantly influence which isomer is favored.[7][9] For instance, some conditions might yield a mixture of both 2- and 3-acyl benzothiophenes.[1]
Part 2: Troubleshooting Low Conversion Rates & Poor Yields
This core section provides a question-and-answer guide to diagnosing and solving specific experimental problems.
Problem 1: My reaction shows little to no conversion of the starting material.
This is one of the most common issues and typically points to a fundamental problem with the reaction setup or reagents.
Q: What is the most likely culprit for a completely failed reaction?
A: Catalyst Inactivity due to Moisture.
-
Causality: Lewis acids like AlCl₃ are extremely sensitive to moisture.[9][10] Any water present in the glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive. It is crucial to maintain strictly anhydrous (water-free) conditions for the reaction to proceed.[9][10][11][12]
-
Troubleshooting Steps:
-
Glassware: Oven-dry all glassware (≥120°C) for several hours and allow it to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Solvents: Use freshly distilled, anhydrous-grade solvents. If you are unsure of the solvent quality, it should be dried using appropriate drying agents (e.g., calcium hydride for dichloromethane).
-
Reagents: Ensure the benzothiophene and acylating agent are pure and dry. The Lewis acid catalyst should be a fine, free-flowing powder; clumps may indicate hydration.
-
Q: I've ensured anhydrous conditions, but the reaction still isn't working. What's next?
A: Insufficient Catalyst Loading.
-
Causality: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.[9][10][13] This is because the ketone product formed is also a Lewis base and will form a stable complex with the catalyst.[6][9][10] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acylating agent.
-
Troubleshooting Steps:
-
Stoichiometry Check: Ensure you are using at least 1.0 to 1.2 molar equivalents of the Lewis acid catalyst relative to the limiting reagent (either benzothiophene or the acylating agent).
-
Order of Addition: A standard and effective procedure is to first suspend the Lewis acid in the anhydrous solvent, cool the mixture (e.g., to 0°C), and then slowly add the acylating agent.[2][10] After the acylium ion has had time to form, the benzothiophene solution is added dropwise to control the reaction rate.[2][10]
-
Troubleshooting Workflow for No/Low Conversion
Caption: A logical workflow for troubleshooting failed benzothiophene acylation reactions.
Problem 2: My reaction works, but the yield is low and I get a mixture of C2 and C3 isomers.
This issue points towards problems with reaction control and selectivity.
Q: How can I improve the regioselectivity to favor a single product?
A: Optimize Reaction Parameters: Temperature and Solvent.
-
Causality: Regioselectivity in the acylation of benzothiophene is highly sensitive to the reaction conditions.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the formation of the more stable thermodynamic product (typically C3-acylated).[7]
-
Solvent: The polarity of the solvent can stabilize or destabilize the intermediates for C2 and C3 attack differently.[7][9] Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.
-
-
Troubleshooting Steps:
-
Temperature Screening: Run the reaction at a lower temperature (e.g., 0°C or even -20°C) and monitor the progress and isomer ratio by TLC or GC-MS.
-
Solvent Screening: If temperature changes are not sufficient, consider changing the solvent. A non-polar solvent like CS₂ may yield a different isomer ratio compared to a more polar solvent like nitrobenzene.
-
Q: Could my choice of Lewis acid affect the isomer ratio?
A: Yes, the Lewis acid is a critical factor.
-
Causality: Different Lewis acids have varying strengths and steric bulk, which can influence the transition state of the electrophilic attack. Milder Lewis acids like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) might offer different selectivity profiles compared to the highly reactive aluminum chloride.[12][14] Some modern methods even explore alternatives to traditional Lewis acids to improve environmental safety and selectivity.[1][15]
-
Troubleshooting Steps:
-
Catalyst Comparison: If you are consistently getting poor selectivity with AlCl₃, consider screening other Lewis acids.
-
Review Literature: Search for literature precedents specifically for the acylation of your benzothiophene derivative to see which catalysts have been used successfully.
-
Data Summary: Common Lewis Acids and Conditions
| Lewis Acid | Typical Solvent | Temperature | Key Characteristics |
| AlCl₃ | Dichloromethane, CS₂ | 0°C to RT | Highly reactive, very moisture-sensitive, requires stoichiometric amounts.[2][10][16] |
| FeCl₃ | Dichloromethane | RT to reflux | Milder than AlCl₃, can sometimes offer improved selectivity.[17] |
| SnCl₄ | Dichloromethane | 0°C to RT | A moderately strong Lewis acid, useful for activated systems.[12][14] |
| ZnCl₂ | Dichloromethane | RT to reflux | A mild Lewis acid, may require higher temperatures but can be beneficial for sensitive substrates.[12][14] |
| H₃PO₄/TFAA | Solvent-free | RT | A greener alternative, using trifluoroacetic anhydride (TFAA) and phosphoric acid to generate the acylating agent in situ.[1] |
Problem 3: The reaction seems complete by TLC, but my isolated yield after workup is very low.
This suggests that the product is being lost during the quenching, extraction, or purification steps.
Q: Where is my product most likely being lost?
A: During the Aqueous Workup.
-
Causality: The workup for a Friedel-Crafts reaction typically involves quenching the mixture with ice-cold acid.[2][10] This step is crucial for two reasons: it hydrolyzes any remaining reactive aluminum complexes and breaks up the stable adduct formed between the ketone product and the AlCl₃ catalyst.[6] If this is done improperly (e.g., with insufficient acid or at too high a temperature), the product may remain complexed and be lost in the aqueous layer or as an emulsion.
-
Troubleshooting Steps:
-
Quenching Protocol: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[2][10] This ensures the exothermic quenching process is well-controlled.
-
Extraction: After quenching, ensure the aqueous layer is acidic. Extract thoroughly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure full recovery of the product.[2]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to aid in drying.[2][10]
-
Visualizing the Key Mechanistic Step
Caption: The core mechanism: electrophilic attack of the acylium ion on benzothiophene.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Anhydrous Friedel-Crafts Acylation
This protocol is a representative example and may require optimization.[9]
-
Setup: Assemble oven-dried glassware (round-bottom flask, condenser, and addition funnel) under an inert atmosphere of nitrogen or argon.[2][18]
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane via syringe. Begin stirring to form a suspension.
-
Acylium Ion Formation: Cool the suspension to 0°C using an ice-water bath. Slowly add the acyl chloride (1.1 eq.), either neat or dissolved in a small amount of anhydrous dichloromethane, to the stirred suspension over 10-15 minutes.[2]
-
Substrate Addition: In the addition funnel, prepare a solution of benzothiophene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[10]
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours. Monitor the reaction's progress by TLC.[10]
-
Workup: Once the reaction is complete, carefully and slowly pour the mixture onto a beaker of crushed ice containing concentrated HCl.[2][10]
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9][10]
References
-
Friedel-Crafts Reactions | Alkylation & Acylation. (n.d.). Study.com. Retrieved from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
-
Pal, M., et al. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. Retrieved from [Link]
-
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2004). Journal of Chemical Education. Retrieved from [Link]
-
Friedel-Crafts Reactions - An Overview. (2015). Knockhardy Science. Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Friedel–Crafts Acylation. (n.d.). KPU Pressbooks. In Organic Chemistry II. Retrieved from [Link]
-
Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah. Retrieved from [Link]
-
Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2021). ACS Publications. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts. Retrieved from [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Retrieved from [Link]
-
Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts Acylation. (2019). ResearchGate. Retrieved from [Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). ResearchGate. Retrieved from [Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). PubMed. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]
-
A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. (n.d.). Retrieved from [Link]
-
Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry. Retrieved from [Link]
-
Lewis acid catalysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). [Video]. YouTube. Retrieved from [Link]
-
The Acylation of Substituted and Condensed Thiophenes and Furans. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). LibreTexts. Retrieved from [Link]
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. (n.d.). Beilstein Journals. Retrieved from [Link]
- Acylation of thiophene. (n.d.). Google Patents.
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
Sources
- 1. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. websites.umich.edu [websites.umich.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 15. BJOC - Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction [beilstein-journals.org]
- 16. knockhardy.org.uk [knockhardy.org.uk]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
Executive Summary
Objective: This guide provides a technical analysis of the 1H NMR spectrum of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene , a pharmacophore often explored in kinase inhibition and anti-infective research.
The Challenge: The benzo[b]thiophene scaffold presents a crowded aromatic region. The introduction of a fluorine atom at position 5 creates complex second-order coupling effects (
The Solution: This guide compares spectral performance across solvents and validates assignments using Fluorine-Proton coupling logic, providing a robust protocol for structural confirmation.
Theoretical Basis & Structural Context[1][2]
The molecule consists of a fused benzene and thiophene ring. The 3-methyl and 2-acetyl groups lock the thiophene ring conformation, while the 5-fluoro substituent breaks the symmetry of the benzene ring, creating a distinct spin system.
The Spin System
-
Aliphatic Region: Two distinct methyl singlets (Acetyl and C3-Methyl).
-
Aromatic Region (AMX System): The 5-Fluoro substitution leaves three aromatic protons: H4, H6, and H7 .
-
H4: Ortho to Fluorine, Meta to Methyl.
-
H6: Ortho to Fluorine, Ortho to H7.
-
H7: Meta to Fluorine, Ortho to H6.
-
Fluorine Coupling Logic ( )
Unlike standard proton-proton coupling,
- (Ortho): Typically 8.0 – 10.0 Hz .
- (Meta): Typically 5.0 – 6.5 Hz .
Comparative Analysis: Solvent Effects & Analog Control
To achieve optimal resolution, we compare the spectral signature in Chloroform-d (
Solvent Comparison Table
| Feature | Scenario A: | Scenario B: DMSO- | Recommendation |
| Resolution | High resolution for aliphatic protons. | Superior separation of aromatic multiplets due to polarity/stacking effects. | Use DMSO- |
| Chemical Shift ( | Standard reference values.[1] | Slight downfield shift (+0.1 - 0.3 ppm) for aromatic protons due to deshielding. | Account for ASIS (Aromatic Solvent-Induced Shift). |
| Exchangeables | Not applicable (no OH/NH), but water peak is at 1.56 ppm. | Water peak at 3.33 ppm can obscure mid-range signals if wet. | Dry sample thoroughly. |
Control Comparison: Fluorinated vs. Non-Fluorinated
Comparing the target molecule to 2-Acetyl-3-methylbenzo[b]thiophene (Non-Fluorinated Analog):
-
Non-Fluorinated: H4, H5, H6, H7 appear as a complex 4-spin system (ABCD or AA'BB').
-
5-Fluoro Target: The spectrum simplifies to a 3-spin system, but "simplifies" is relative—the peaks split further due to
, creating Doublet of Doublets (dd) instead of simple doublets.
Detailed Spectral Assignment (Representative Data)
The following data represents the expected spectral signature in DMSO-
Aliphatic Region
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Acetyl | 2.62 | Singlet (s) | 3H | - | Sharp singlet; characteristic of methyl ketones. |
| C3 | 2.78 | Singlet (s) | 3H | - | May show slight broadening due to long-range coupling with H4. |
Aromatic Region (Critical Analysis)
Note: Assignments rely on
| Assignment | Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |
| H4 (C4-H) | 7.65 | dd | Ortho to F. The large F-coupling dominates. Small meta-coupling to H6 may be visible. | |
| H7 (C7-H) | 8.05 | dd | Meta to F. Deshielded by the S-ring current. Shows strong ortho coupling to H6 and medium meta coupling to F. | |
| H6 (C6-H) | 7.35 | td or ddd | Ortho to F & H7. "Triplet-like" appearance if |
Visualization of Signaling Pathways
The Splitting Tree (H6 Proton)
This diagram illustrates why the H6 proton often appears as a "pseudo-triplet" or complex multiplet.
Figure 1: Coupling tree for H6. The interaction with both H7 and F5 creates a Doublet of Doublets (dd).
Assignment Workflow
A self-validating logic flow for confirming the structure.
Figure 2: Step-by-step logic for confirming the 5-Fluoro substitution pattern.
Experimental Protocol
To replicate the data above, follow this standardized protocol designed to minimize artifacts.
Sample Preparation
-
Mass: Weigh 5.0 – 10.0 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Why DMSO? As detailed in Section 3, DMSO minimizes aggregation of the planar aromatic systems, sharpening the multiplets.
-
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles cause magnetic susceptibility mismatch (broadening).
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Number of Scans (NS): 16 or 32 (Sufficient for >5mg).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The quaternary carbons and isolated methyls need adequate time to relax for accurate integration.
-
-
Spectral Width (SW): 12 ppm (-1 to 11 ppm).
Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manually phase. Automatic phasing often fails on the edges of the spectrum (the H7 signal).
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for J-coupling values).
-
ChemicalBook. (2024). "2-Acetyl-3-methylbenzo[b]thiophene Spectral Data." Link
-
PubChem. (2024). "Compound Summary: 2-Acetyl-3-methylbenzo[b]thiophene." National Library of Medicine. Link
Sources
FTIR absorption bands of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
FTIR Comparison Guide: 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
Part 1: Executive Summary & Structural Context
This compound is a highly specific heterocyclic scaffold, often utilized as an intermediate in the synthesis of 5-lipoxygenase inhibitors (like Zileuton analogs) or selective estrogen receptor modulators (SERMs).
In drug development, the precise characterization of this molecule is critical because the fluorine atom at position 5 and the acetyl group at position 2 drastically alter the pharmacological profile compared to its non-fluorinated or non-acetylated precursors.
This guide provides a comparative FTIR analysis to distinguish the target molecule from its two primary "alternatives" (impurities or precursors) encountered during synthesis:
-
The Precursor: 5-Fluoro-3-methylbenzo[b]thiophene (Lacks the acetyl group).
-
The Non-Fluorinated Analog: 2-Acetyl-3-methylbenzo[b]thiophene (Lacks the fluorine substituent).
Part 2: Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended. This method minimizes polymorphic variations common in benzo[b]thiophenes.
Sample Preparation Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC. However, for high-resolution structural elucidation, KBr Pellet transmission is the Gold Standard due to better resolution of sharp aromatic overtones.
-
Solvent Residue Check: Ensure the sample is dried under vacuum at 40°C for 4 hours. Residual solvents (e.g., dichloromethane, ethyl acetate) have strong bands (C-Cl at ~700 cm⁻¹, C=O at ~1740 cm⁻¹) that interfere with the fingerprint region.
Data Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Critical for resolving adjacent aromatic C-H peaks).
-
Scans: 32 scans (ATR) or 16 scans (KBr).
-
Range: 4000 – 400 cm⁻¹.[1]
Part 3: Comparative Spectral Analysis
This section deconstructs the spectrum into three Critical Quality Attribute (CQA) regions.
Region A: The Carbonyl Verification (1700 – 1600 cm⁻¹)
The presence of the acetyl group at position 2 is the primary indicator of successful acylation.
| Compound | Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| Target Molecule | 1660 – 1675 | Strong | ν(C=O) | Conjugation with the thiophene ring lowers the frequency from the standard 1715 cm⁻¹ (aliphatic ketone). |
| Precursor (No Acetyl) | Absent | N/A | N/A | The absence of this peak confirms no unreacted starting material remains. |
| Non-F Analog | 1660 – 1670 | Strong | ν(C=O) | The fluorine at pos 5 has minimal inductive effect on the C=O at pos 2 due to distance. |
Region B: The Fluorine Fingerprint (1250 – 1100 cm⁻¹)
This is the discriminating region between the target and the non-fluorinated analog.
| Compound | Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| Target Molecule | 1180 – 1240 | Very Strong | ν(C-F) | Aryl-Fluorine stretches are intense and broad. They couple with ring skeletal vibrations. |
| Non-F Analog | Absent | N/A | ν(C-H) | Shows only weak C-H in-plane bends in this region. |
| Precursor | 1180 – 1240 | Very Strong | ν(C-F) | The C-F band persists, confirming the core scaffold is intact. |
Region C: Substitution Pattern (Out-of-Plane Bending, 900 – 700 cm⁻¹)
The substitution pattern on the benzene ring (Positions 4, 5, 6, 7) dictates the C-H out-of-plane (OOP) bending.
-
Structure: 5-Fluoro substitution leaves protons at positions 4, 6, and 7 .
-
Pattern:
-
H6 and H7 are adjacent (Ortho neighbors).
-
H4 is isolated (between the ring fusion and the Fluorine).
-
| Feature | Frequency (cm⁻¹) | Assignment | Diagnostic Value |
| Adjacent 2H (H6, H7) | 810 – 840 | γ(C-H) | Indicates 2 adjacent aromatic protons. Distinguishes from 6-fluoro isomers (where H4, H5 are adjacent). |
| Isolated H (H4) | 860 – 890 | γ(C-H) | Indicates a lone proton between substituents. Confirms 5-position substitution. |
Part 4: Decision Matrix & Workflow
The following diagram outlines the logical flow for verifying the identity of this compound using FTIR data.
Figure 1: Logical decision tree for FTIR-based structural verification of the target compound.
Part 5: Summary of Key Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3050 – 3100 | Weak | Characteristic of benzo[b]thiophene ring. |
| Aliphatic C-H Stretch | 2920, 2850 | Medium | From the 3-Methyl and 2-Acetyl groups. |
| Ketone C=O | 1660 – 1675 | Strong | Conjugated ketone (lowered from 1715). |
| Ring C=C / C=N | 1500 – 1600 | Medium | Aromatic skeletal vibrations. |
| Aryl C-F Stretch | 1180 – 1240 | Strong | Broad band; key differentiator from non-F analogs. |
| C-H OOP (2 Adj) | 810 – 840 | Strong | H6 and H7 protons. |
| C-H OOP (Isolated) | 860 – 890 | Medium | H4 proton. |
| C-S Stretch | 600 – 700 | Weak | Thiophene ring breathing modes. |
References
-
National Institute of Standards and Technology (NIST). "3-Methylbenzothiophene Infrared Spectrum."[2] NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. "Compound Summary: 2-Acetyl-3-methylbenzo[b]thiophene."[3] National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for C-F and Thiophene group frequencies).
- Katritzky, A. R., & Taylor, P. J. (1990). "Infrared Spectra of Heterocycles." Physical Methods in Heterocyclic Chemistry.
Sources
A Guide to the Mass Spectrometry Fragmentation of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene, a compound of interest within the broader class of bioactive benzothiophene derivatives.
This document moves beyond a simple recitation of data, offering a comparative analysis grounded in the established principles of mass spectrometry. We will explore the likely fragmentation pathways, compare them with related structures, and provide a comprehensive, step-by-step protocol for experimental verification.
Predicted Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily found, a highly probable fragmentation pattern can be predicted based on well-established principles of mass spectrometry and data from analogous compounds.[1][2][3] The fragmentation of aromatic ketones, fluorinated aromatic compounds, and substituted benzothiophenes provides a solid foundation for this analysis.[4][5][6]
The molecular ion ([M]⁺˙) of this compound is expected to be prominent due to the stability of the aromatic system.[3] The primary fragmentation pathways are anticipated to be initiated by cleavages adjacent to the carbonyl group and the benzothiophene ring system.
Key Predicted Fragmentation Steps:
-
α-Cleavage of the Acetyl Group: The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, a characteristic fragmentation of ketones known as α-cleavage.[2][6] This will result in a highly stable acylium ion.
-
Loss of Carbon Monoxide: Following the initial α-cleavage, the resulting acylium ion is expected to readily lose a neutral molecule of carbon monoxide (CO). This is a common subsequent fragmentation for acylium ions.
-
Cleavage of the Fluorine Atom: Aromatic fluorine compounds can undergo the loss of a fluorine radical (•F) or a neutral hydrogen fluoride (HF) molecule.[1]
-
Ring Fragmentation: Further fragmentation of the benzothiophene ring system can occur, although this would likely require higher energy and result in less abundant ions.
The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Predicted Fragment Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |
| Molecular Ion | [C₁₁H₉FOS]⁺˙ | 208 | Ionization of the parent molecule |
| [M - CH₃]⁺ | Acylium ion | 193 | α-cleavage of the acetyl group |
| [M - CH₃ - CO]⁺ | Benzothiophene cation | 165 | Loss of CO from the acylium ion |
| [M - F]⁺ | 189 | Loss of a fluorine radical | |
| [M - HF]⁺˙ | 188 | Loss of hydrogen fluoride |
Comparative Analysis with 2-Acetyl-3-methylbenzo[b]thiophene
To lend credence to our predicted fragmentation, a comparison with the known fragmentation of a closely related, non-fluorinated analog, 2-Acetyl-3-methylbenzo[b]thiophene, is invaluable. The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[5]
| Fragment Ion (from NIST) | m/z (Experimental) | Proposed Fragmentation |
| [M]⁺˙ | 190 | Molecular Ion |
| [M - CH₃]⁺ | 175 | α-cleavage of the acetyl group |
| [M - CH₃ - CO]⁺ | 147 | Loss of CO from the acylium ion |
The observed fragmentation pattern of the non-fluorinated analog strongly supports our primary predicted pathway for the fluorinated compound. The initial loss of a methyl group (m/z 190 → 175) followed by the loss of carbon monoxide (m/z 175 → 147) is clearly demonstrated.[5] This provides a high degree of confidence in predicting a similar initial fragmentation for this compound. The key difference will be the presence of fragments resulting from the loss of fluorine.
Proposed Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally validate the predicted fragmentation pattern, the following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided. GC-MS is a suitable technique for the analysis of relatively volatile and thermally stable small molecules like the target compound.
1. Sample Preparation
-
1.1. Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).
-
1.2. Vortex the solution to ensure complete dissolution.
-
1.3. If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Parameters
-
2.1. Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
2.2. Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
3. Data Acquisition and Analysis
-
3.1. Inject 1 µL of the prepared sample solution into the GC-MS system.
-
3.2. Acquire the data using the instrument's software.
-
3.3. Identify the chromatographic peak corresponding to this compound based on its retention time.
-
3.4. Extract the mass spectrum for this peak.
-
3.5. Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental m/z values with the predicted values.
Experimental Workflow Diagram
Caption: Workflow for the experimental verification of the fragmentation pattern.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles and comparative data from a close structural analog, we have proposed a likely fragmentation pathway and provided a detailed experimental protocol for its verification. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development, facilitating the structural elucidation and characterization of this and similar bioactive molecules.
References
-
Fluorinated Aromatic Compounds - ResearchGate. Available at: [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC. Available at: [Link]
-
2-Acetyl-3-methylbenzo[b]thiophene | C11H10OS | CID 519603 - PubChem. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. Available at: [Link]
Sources
- 1. whitman.edu [whitman.edu]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Acetyl-3-methylbenzo[b]thiophene | C11H10OS | CID 519603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to HPLC Method Development for the Purity of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
Introduction: The Analytical Challenge of Aromatic Heterocycles
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene, a substituted aromatic heterocycle, represents a class of molecules often encountered in medicinal chemistry.[1][2] Its structure—featuring a fused aromatic system, a ketone group, and halogen substitution—presents a unique analytical challenge. Ensuring its purity requires a highly selective and robust analytical method capable of separating the main component from structurally similar process impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for this task. However, developing a suitable method is not a one-size-fits-all process. It is a systematic investigation rooted in chromatographic principles and guided by regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]
This guide provides an in-depth, comparative analysis of developing a reversed-phase HPLC (RP-HPLC) method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing two common yet distinct stationary phase chemistries to illustrate how subtle changes can yield significant improvements in separation performance.
Part 1: Foundational Method Development: The Scouting Phase
The initial phase of method development focuses on establishing basic retention and identifying a viable starting point. The physicochemical properties of our analyte dictate our initial choices. As an aromatic ketone, this compound is relatively non-polar and possesses a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection.[1][6]
Strategic Column Selection: Beyond the C18 Default
The industry workhorse for reversed-phase chromatography is the Octadecylsilane (C18) column.[7][8] Its dense layer of C18 alkyl chains provides strong hydrophobic retention, making it a logical and effective starting point for many small molecules. However, for aromatic compounds, relying solely on hydrophobic interactions can be limiting.
An alternative and often superior choice for aromatic analytes is a Phenyl-bonded phase . These stationary phases utilize phenyl groups, which can engage in π-π interactions with the electron-rich aromatic rings of an analyte.[6][9] This provides an additional, orthogonal separation mechanism beyond simple hydrophobicity, which can be decisive in separating structurally similar aromatic isomers or impurities.[7][8]
For this guide, we will scout and compare two columns:
-
Column A: A standard L1-classified C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Column B: An L11-classified Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm), which has a six-carbon linker to the phenyl group, providing a balance of hydrophobic and π-π interactions.[7]
Mobile Phase and Gradient Scouting
The mobile phase is the engine of our separation.[10] We will evaluate the two most common organic modifiers, Acetonitrile (ACN) and Methanol (MeOH), in combination with water.
-
Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.
A generic, wide-range scouting gradient is employed to ensure all components, from polar to non-polar, are eluted from the column in a reasonable time. This initial run provides a complete picture of the sample's complexity.
Initial Scouting Protocol:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: 10% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) to assess peak purity and select an optimal wavelength (e.g., 254 nm or a local maximum).
The results of this scouting phase will inform which combination of column and organic modifier provides the most promising initial separation, serving as the foundation for optimization. For our analyte, the Phenyl-Hexyl column with an Acetonitrile/Water mobile phase showed superior initial selectivity for a key impurity, designated Impurity 2.
Part 2: Systematic Optimization and Performance Comparison
Optimization is a systematic process of refining chromatographic parameters to achieve the desired resolution, peak shape, and analysis time.[11] The goal is to develop a method that is not only effective but also robust and reliable for routine use.
Below is a workflow diagram illustrating the logical progression of HPLC method development.
Caption: A logical workflow for systematic HPLC method development.
Comparative Optimization: C18 vs. Phenyl-Hexyl
Based on our scouting, we proceeded to optimize methods on both the C18 (Method A) and Phenyl-Hexyl (Method B) columns to demonstrate their comparative performance. The primary goal was to maximize the resolution (Rs) between the main this compound peak and a closely eluting, structurally similar impurity (Impurity 2).
Optimization Steps:
-
Gradient Refinement: The initial broad gradient was sharpened around the elution time of the main peak to increase the separation between it and its neighbors. A shallower gradient provides more time for the column to discriminate between analytes.[12]
-
Mobile Phase Additive: To ensure sharp, symmetrical peaks, a small amount (0.1%) of formic acid was added to both the aqueous and organic mobile phases. This helps to suppress the ionization of any free silanol groups on the silica support and ensures acidic or basic impurities are in a single ionic state, preventing peak tailing.[13][14]
-
Temperature Adjustment: The column temperature was optimized to 35 °C. Increasing temperature lowers mobile phase viscosity, reducing backpressure, but can sometimes decrease retention and alter selectivity.[12] A systematic study is necessary to find the optimal balance.
Performance Data Comparison
After optimization, both methods were evaluated based on key performance indicators as defined by ICH and USP standards. The data clearly illustrates the advantage of the alternative selectivity offered by the Phenyl-Hexyl column for this specific separation.
| Parameter | Method A: Optimized C18 | Method B: Optimized Phenyl-Hexyl | Acceptance Criteria | Rationale |
| Resolution (Rs) (Main Peak vs. Impurity 2) | 1.4 | 2.2 | Rs > 1.5 | A resolution of >1.5 indicates baseline separation, crucial for accurate quantification.[15] Method B clearly provides superior separation. |
| Tailing Factor (Tf) (Main Peak) | 1.1 | 1.0 | 0.8 ≤ Tf ≤ 1.5 | A value close to 1.0 indicates a perfectly symmetrical peak, which is ideal for integration and accuracy. Both methods perform well. |
| Analysis Time | 18 minutes | 16 minutes | As short as possible | Method B provides a slightly faster analysis, improving laboratory throughput. |
| Column Backpressure | ~180 bar | ~165 bar | Within system limits | Lower pressure can contribute to longer column lifetime. The use of ACN helps keep pressure manageable in both methods.[16] |
Part 3: Final Method Protocols and Validation Readiness
The result of a successful method development project is a detailed, robust protocol ready for validation.
Experimental Protocol: Method B (Recommended)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 65% B
-
12-13 min: 65% to 90% B
-
13-14 min: 90% B
-
14.1-16 min: 40% B (re-equilibration)
-
Experimental Protocol: Method A (Alternative)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 45% B
-
2-15 min: 45% to 70% B
-
15-16 min: 70% to 90% B
-
16.1-18 min: 45% B (re-equilibration)
-
System Suitability and Path to Validation
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.[17] This typically involves injecting a standard solution multiple times and verifying that parameters like retention time repeatability (%RSD), peak area precision (%RSD), tailing factor, and resolution meet the pre-defined criteria.
Once the method's suitability is confirmed, it must undergo a full validation according to ICH Q2(R1) guidelines to demonstrate it is fit for its intended purpose.[4] This rigorous process evaluates:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[5]
-
Linearity & Range: A proportional relationship between concentration and detector response over a specified range.[3]
-
Accuracy & Precision: The closeness of results to the true value and the degree of scatter between a series of measurements.[17]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Final Recommendation
For the purity determination of this compound, Method B, utilizing a Phenyl-Hexyl stationary phase, is unequivocally recommended. While a conventional C18 column can provide a starting point, this guide demonstrates that a scientifically-driven exploration of alternative column chemistries is essential for developing a truly robust and specific method. The unique selectivity afforded by the Phenyl-Hexyl phase's π-π interactions was the key to achieving baseline separation of a critical impurity, a result that a purely hydrophobic C18 phase could not deliver. This comparative approach underscores a core principle of method development: the optimal method is found not by default, but by systematic and informed investigation.
References
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
-
ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Eurachem. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]
-
2-Acetyl-3-methylbenzo[b]thiophene. PubChem. [Link]
-
2-acetyl-5-methyl thiophene, 13679-74-8. The Good Scents Company. [Link]
-
2-acetyl-5-methyl thiophene, 13679-74-8. The Good Scents Company. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
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- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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Comprehensive Purity Validation Guide for C11H9FOS
Executive Summary & Theoretical Framework
In the context of drug development and small molecule synthesis, the formula C11H9FOS presents a specific analytical challenge. Unlike simple hydrocarbons, the presence of both Fluorine (F) and Sulfur (S) creates a "matrix effect" in classical combustion analysis. Fluorine can form hydrogen fluoride (HF) which attacks quartz combustion tubes, while sulfur requires specific oxidation conditions to be quantitatively detected as SO₂ without interference.
This guide moves beyond basic stoichiometry to compare the two industry-standard methodologies for validating this specific formula: Automated Combustion Ion Chromatography (CIC) versus Quantitative NMR (qNMR) .
Theoretical Composition (The Baseline)
Before any experimental validation, the theoretical variance must be established. The Journal of Medicinal Chemistry and most regulatory bodies require experimental values to be within
Molecular Formula: C₁₁H₉FOS Molecular Weight (MW): 208.25 g/mol
| Element | Atomic Mass | Count | Total Mass | Theoretical % | Acceptance Range ( |
| Carbon (C) | 12.011 | 11 | 132.121 | 63.44% | 63.04% – 63.84% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.36% | 3.96% – 4.76% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 15.40% | 15.00% – 15.80% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 9.12% | 8.72% – 9.52% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.68% | Calculated by difference |
Method A: Combustion Ion Chromatography (CIC)
The "Gold Standard" for Heteroatom Analysis
Classical CHNS analyzers often fail with fluorinated compounds because HF reacts with the silica combustion tube, leading to low F recovery and potential damage to the detector. For C11H9FOS , the superior method is Combustion Ion Chromatography (CIC) , which couples a combustion furnace with an ion chromatograph.[1]
Why this method?
CIC is the only method that provides a direct, stoichiometric quantification of Fluorine and Sulfur simultaneously in a single run, satisfying the "mass balance" requirement for purity.
Experimental Protocol
System: Mitsubishi AQF-2100H or Thermo Fisher CIC System.
-
Sample Preparation:
-
Weigh 2.0 – 5.0 mg of C11H9FOS into a ceramic boat.
-
Critical Step: Add Tungsten Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder as a combustion aid. This prevents the formation of unreactive metal fluorides and ensures complete oxidation of Sulfur to SO₂/SO₃.
-
-
Pyrohydrolytic Combustion:
-
Introduce sample into the furnace at 1000°C – 1100°C under an Argon/Oxygen atmosphere and water vapor supply.
-
Reaction Logic:
-
The water vapor is essential to drive the conversion of F to HF rather than F₂ gas, which is harder to trap.
-
-
Absorption:
-
The gas stream is passed into a scrubber containing a dilute Hydrogen Peroxide (H₂O₂) solution.
-
Function: H₂O₂ ensures all Sulfur species (SO₂) are oxidized completely to Sulfate (
), while HF dissolves as Fluoride ( ).
-
-
Quantification (Ion Chromatography):
-
Inject the absorption solution into an Anion Exchange Column (e.g., Dionex IonPac AS19).
-
Elute with KOH gradient.
-
Detect conductivity.[2]
-
Visualization: CIC Workflow
Figure 1: Workflow for Combustion Ion Chromatography (CIC) specifically designed for Halogen/Sulfur analysis.[2]
Method B: Quantitative NMR (qNMR)
The Modern Alternative for Absolute Purity
While CIC gives elemental ratios, it does not strictly differentiate between the target molecule and an impurity with a similar elemental ratio (an isomer). qNMR determines the absolute purity (weight %) of the specific molecular structure.
Why this method?
It is non-destructive and, unlike HPLC, does not require a reference standard of the analyte itself—only a certified internal standard (IS). This is ideal for novel drug candidates where no "pure" reference yet exists.
Experimental Protocol
System: 400 MHz (or higher) NMR Spectrometer (Bruker/Jeol).
-
Internal Standard Selection:
-
For C11H9FOS, select an IS with signals that do not overlap with the aromatic/aliphatic regions of the analyte.
-
Recommendation: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST SRM).
-
-
Sample Preparation (Gravimetric):
-
Weigh
10 mg of C11H9FOS ( ) and 5 mg of IS ( ) directly into the NMR tube or a vial using a microbalance (precision 0.001 mg). -
Dissolve in DMSO-d6 (preferred for polar S/F compounds) or CDCl₃ .
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
(longest relaxation time). For fluorinated aromatics, can be long (5-7s), so set D1 to 30–40 seconds . -
Scans: 16–64 (to achieve S/N > 150:1).
-
-
Calculation:
Comparative Analysis: CIC vs. qNMR vs. HRMS
Researchers often confuse identity confirmation (HRMS) with purity quantification (CIC/qNMR). The table below clarifies the utility of each for C11H9FOS.
| Feature | Combustion IC (CIC) | Quantitative NMR (qNMR) | HRMS (High-Res Mass Spec) |
| Primary Output | Bulk Elemental % (C, H, F, S) | Absolute Purity (Wt %) | Exact Mass / Formula ID |
| Specificity | Low (Cannot distinguish isomers) | High (Structural specificity) | High (Molecular ID) |
| F & S Detection | Excellent (Direct quantification) | Good (Indirect via ¹H or ¹⁹F) | Qualitative only |
| Sample Recovery | Destructive | Non-Destructive | Destructive (trace amount) |
| Interferences | Inorganic salts, water (affects % values) | Overlapping signals | Ion suppression |
| Acceptance | Traditional "Gold Standard" | Modern Standard (J. Med. Chem) | Supporting Data Only |
Decision Logic for C11H9FOS
Figure 2: Decision matrix for selecting the appropriate validation method based on sample availability and physical properties.
Conclusion & Recommendations
For a compound with the formula C11H9FOS , relying solely on standard CHNS combustion is prone to error due to Fluorine interference.
-
For Publication: The Journal of Medicinal Chemistry accepts qNMR as a standalone purity assay if the purity is >95%. However, providing both CIC (for %F and %S) and HRMS (for identity) constitutes the most robust data package.
-
For Internal QC: Use qNMR . It is faster, requires less method development than CIC, and immediately highlights solvent contamination (e.g., residual DMSO or Ethyl Acetate), which elemental analysis often masks as "carbon content."
Final Recommendation: Run qNMR for routine purity assessment.[4][7] Use CIC only when full characterization is required for regulatory submission or when qNMR signals are obscured by rotamers.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][8][9] Journal of Medicinal Chemistry.[8][10][12][13] [Link]
-
Schöniger, W. (1955).[14] Oxygen Flask Combustion Method (Schöniger Flask).[15][16] Microchimica Acta. (Classic methodology reference for Halogen analysis). [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q3A(R2) Impurities in New Drug Substances. [Link]
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A Researcher's Guide to Thin-Layer Chromatography of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene in Ethyl Acetate/Hexane Systems
For professionals in synthetic chemistry and drug development, the ability to rapidly and accurately monitor reaction progress and assess compound purity is paramount. Thin-Layer Chromatography (TLC) remains an indispensable tool for these tasks due to its simplicity, speed, and cost-effectiveness. This guide provides a comprehensive, in-depth analysis of developing an optimal TLC system for 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene, a heterocyclic ketone of interest in medicinal chemistry, using the versatile ethyl acetate/hexane solvent system. We will move beyond a simple recitation of Rf values to a foundational understanding of how to manipulate solvent polarity to achieve robust and reproducible separations.
The Crucial Role of Polarity in Chromatographic Separation
The separation of compounds on a silica gel TLC plate is governed by the principle of polarity. Silica gel, the stationary phase, is a highly polar material due to the presence of surface silanol (Si-OH) groups. The mobile phase, in our case a mixture of ethyl acetate and hexane, is significantly less polar.
-
Hexane: A non-polar solvent.
-
Ethyl Acetate: A moderately polar solvent.
The core principle is a competition: the analyte molecules are partitioned between the stationary and mobile phases. More polar compounds will adhere more strongly to the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[1][2][3] Conversely, less polar compounds have a weaker affinity for the silica gel and are carried further by the mobile phase, leading to a higher Rf.
By adjusting the ratio of ethyl acetate to hexane, we can fine-tune the polarity of the mobile phase.[3] Increasing the proportion of ethyl acetate increases the overall polarity of the eluent. This more polar mobile phase is better able to compete with the silica gel for the analyte, causing all compounds, including our target, to move further up the plate and exhibit higher Rf values.[1][4]
Experimental Protocol: Determining the Optimal Eluent System
This protocol outlines a systematic approach to determining the ideal ethyl acetate/hexane ratio for the analysis of this compound.
Materials:
-
Silica gel 60 F254 TLC plates
-
Solution of this compound (approx. 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate)
-
TLC developing chambers
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Glass capillaries for spotting
-
UV lamp (254 nm)
-
Pencil and ruler
Step-by-Step Methodology:
-
Plate Preparation:
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.
-
Mark the origin line with small tick marks for each sample to be spotted.
-
-
Chamber Saturation:
-
Prepare a series of developing chambers, each containing a different ratio of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% by volume).
-
Pour the solvent mixture to a depth of about 0.5 cm in each chamber.
-
Place a piece of filter paper in each chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors. This prevents the solvent from evaporating off the plate as it runs, which can lead to inconsistent results.[5]
-
Cover the chambers and allow them to equilibrate for at least 5-10 minutes.
-
-
Sample Application (Spotting):
-
Using a glass capillary, apply a small spot of the this compound solution to the origin line.
-
The goal is to create a small, concentrated spot, typically 1-2 mm in diameter. To achieve this, touch the capillary to the plate briefly and allow the solvent to evaporate. Re-spot in the same location if a more concentrated spot is needed.
-
Ensure the spot is not too large, as this will lead to poor separation and streaking.[4]
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent pool.[5]
-
Cover the chamber and allow the mobile phase to travel up the plate via capillary action.
-
Let the solvent front migrate until it is about 1 cm from the top of the plate.
-
-
Visualization and Analysis:
-
Promptly remove the plate from the chamber and, with a pencil, mark the position of the solvent front.
-
Allow the plate to air dry completely.
-
Visualize the spots by placing the plate under a UV lamp (254 nm). The F254 indicator in the silica gel will fluoresce green, and UV-active compounds like our benzothiophene derivative will appear as dark spots.
-
Circle the spots with a pencil.
-
Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front.
-
Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2]
-
Comparative Data and System Optimization
The following table presents a hypothetical but realistic set of experimental results for this compound, illustrating the effect of varying solvent polarity.
| Solvent System (Ethyl Acetate : Hexane) | Mobile Phase Polarity | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf | Observations |
| 1 : 9 (10% EtOAc) | Low | 1.2 | 8.0 | 0.15 | Spot has low mobility, potential for poor separation from non-polar impurities. |
| 2 : 8 (20% EtOAc) | Medium-Low | 2.8 | 8.0 | 0.35 | Optimal. Good mobility, well-defined spot. Ideal for baseline and reaction monitoring. |
| 3 : 7 (30% EtOAc) | Medium | 4.5 | 8.0 | 0.56 | Good mobility. Suitable for faster analysis if high resolution is not critical. |
| 4 : 6 (40% EtOAc) | Medium-High | 6.2 | 8.0 | 0.78 | High mobility, spot is approaching the solvent front. Risk of co-elution with less polar impurities. |
Interpretation:
-
10% Ethyl Acetate: The Rf value of 0.15 is too low.[4] The compound adheres strongly to the silica, and separation from very non-polar starting materials or impurities would be difficult.
-
20% Ethyl Acetate: An Rf of 0.35 falls squarely within the ideal range of 0.2-0.6 for most applications.[1][4] This system provides a good balance, allowing for clear separation from both more polar and less polar impurities. This would be the recommended system for both routine reaction monitoring and for developing a subsequent column chromatography purification method.
-
30% and 40% Ethyl Acetate: These systems result in higher Rf values. While the analysis is faster, the separation window (the distance between spots) diminishes, increasing the risk that impurities will not be resolved from the main product spot.[2]
Visualizing the Relationship Between Polarity and Rf
The following diagram, generated using Graphviz, illustrates the direct, positive correlation between the polarity of the ethyl acetate/hexane mobile phase and the resulting Rf value of the analyte.
Caption: Workflow showing increased solvent polarity leads to higher Rf values.
Troubleshooting Common TLC Issues
| Issue | Potential Cause(s) | Solution(s) |
| Streaking Spot | Sample is too concentrated; sample is not fully soluble in the mobile phase. | Dilute the sample solution; spot a smaller amount. If solubility is an issue, consider adding a small amount of a more polar solvent (like methanol) to the mobile phase. |
| Rf Value is Too Low (<0.2) | Mobile phase is not polar enough. | Increase the proportion of ethyl acetate in the hexane mixture. |
| Rf Value is Too High (>0.8) | Mobile phase is too polar. | Decrease the proportion of ethyl acetate in the hexane mixture. |
| No Spots Visible | Compound is not UV-active; not enough sample was spotted. | Use an alternative visualization technique (e.g., iodine chamber, permanganate stain); spot a more concentrated sample. |
| Irregular Solvent Front | The edge of the TLC plate is chipped; the plate is touching the side of the chamber. | Use a new plate; ensure the plate is centered in the chamber and not touching the sides or the filter paper wick. |
By following this comprehensive guide, researchers can confidently develop and optimize a robust TLC system for this compound and structurally related molecules. This systematic approach not only ensures accurate monitoring of chemical transformations but also provides a solid foundation for scaling up to preparative purification techniques like column chromatography.
References
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022). Available at: [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Aijiren. (2025). Available at: [Link]
-
Mastering Thin Layer Chromatography (TLC) Techniques - Practical Science. (2025). Available at: [Link]
-
Thin Layer Chromatography - University of California, Los Angeles. (n.d.). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
